9H-Carbazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-carbazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGKPMMTTJRQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172423 | |
| Record name | 9H-Carbazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18992-64-8 | |
| Record name | 9H-Carbazol-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9H-Carbazol-4-amine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of 9H-Carbazol-4-amine and its derivatives. The carbazole scaffold is a key structural motif in numerous biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2]
Chemical Structure and Properties
This compound is an aromatic heterocyclic organic compound. Its tricyclic structure consists of two benzene rings fused to a central nitrogen-containing five-membered ring, with an amine group substituted at the 4-position.[3]
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 18992-64-8 | [5] |
| Molecular Formula | C₁₂H₁₀N₂ | [5] |
| SMILES | Nc1cccc2c1c1ccccc1[nH]2 | [5] |
| InChIKey | YJKJAYFKPIUBAW-UHFFFAOYSA-N | [4] |
Physicochemical Properties
Key physicochemical properties of this compound are presented below.
| Property | Value | Reference |
| Molecular Weight | 182.22 g/mol | [5] |
| Appearance | Solid (form varies) | N/A |
| Purity | >95% (typical commercial purity) | [6] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 4-nitro-9H-carbazole. The general protocol is as follows:
Step 1: Nitration of 9H-Carbazole
-
Dissolve 9H-Carbazole in a suitable solvent such as acetic acid or sulfuric acid.
-
Cool the solution in an ice bath.
-
Add a nitrating agent (e.g., nitric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for several hours.
-
Pour the reaction mixture into ice water to precipitate the product, 4-nitro-9H-carbazole.
-
Filter, wash with water until neutral, and dry the product.
Step 2: Reduction of 4-Nitro-9H-carbazole
-
Suspend 4-nitro-9H-carbazole in a solvent like ethanol.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.
-
Filter the crude product, wash with water, and dry.
-
Purify the product by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]
Characterization
The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is used to confirm the positions of protons on the carbazole core. The aromatic region will show a complex pattern of signals corresponding to the protons on the fused benzene rings. The chemical shifts and coupling constants of these protons are indicative of the substitution pattern. Signals for the amine (NH₂) and the pyrrolic NH protons will also be present.[8][9]
-
¹³C NMR : The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons provide further confirmation of the structure.[10][11]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Characteristic peaks for this compound include N-H stretching vibrations for both the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the secondary amine in the carbazole ring (a broader peak around 3400 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be observed.[10]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (182.22 g/mol ).[10]
Biological Activity and Signaling Pathways
Carbazole derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and notably, anticancer properties.[12][13] The planar, electron-rich carbazole ring system allows these molecules to intercalate with DNA and inhibit key enzymes involved in cancer cell proliferation.[2]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of carbazole derivatives against various cancer cell lines.[14][15][16] Their mechanisms of action often involve inducing cell cycle arrest and apoptosis (programmed cell death).[1][17]
Activation of the p53 Signaling Pathway
A significant mechanism underlying the antitumor effect of some carbazole derivatives is the reactivation of the p53 tumor suppressor pathway.[18] The p53 protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[19]
In melanoma cells, which often harbor wild-type but inactive p53, certain carbazole derivatives have been shown to activate the p53 pathway. This activation can be mediated through the phosphorylation of upstream kinases like p38-MAPK and JNK.[20] Activated p53 then upregulates its downstream target genes, such as p21 (which mediates cell cycle arrest) and PUMA (which promotes apoptosis), ultimately leading to the suppression of tumor growth.[19]
References
- 1. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbazole - Wikipedia [en.wikipedia.org]
- 4. 9H-Carbazol-1-amine | C12H10N2 | CID 146468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. appchemical.com [appchemical.com]
- 6. keyorganics.net [keyorganics.net]
- 7. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Carbazole(86-74-8) 13C NMR [m.chemicalbook.com]
- 12. echemcom.com [echemcom.com]
- 13. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [edgccjournal.org]
- 17. Making sure you're not a bot! [mostwiedzy.pl]
- 18. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 9H-Carbazol-4-amine from Carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 9H-Carbazol-4-amine, a crucial building block in medicinal chemistry and materials science, starting from carbazole. The synthesis is non-trivial due to the challenge of achieving regioselectivity at the C4 position of the carbazole nucleus. Direct functionalization of carbazole often leads to substitution at more electronically favored positions (C3, C6, and N9). Therefore, multi-step strategies are typically required.
This document details two principal synthetic routes: a classical approach involving nitration followed by reduction, and a more contemporary strategy proceeding through a 4-halocarbazole intermediate, which is then subjected to amination. A third, more direct C-H amination approach is also discussed as a modern alternative.
Core Synthesis Pathways
The synthesis of this compound from carbazole is primarily achieved through two multi-step pathways. The choice of pathway may depend on the availability of starting materials, desired scale, and tolerance to specific reagents.
Pathway 1: Nitration and Subsequent Reduction
This classical two-step approach involves the introduction of a nitro group at the C4 position, followed by its reduction to the desired amine. The main challenge in this route is the selective nitration at the C4 position. Direct nitration of carbazole typically yields a mixture of 1-, 3-, and 6-nitrocarbazoles. Therefore, an indirect method starting from a precursor that facilitates the formation of the 4-nitro intermediate is necessary. A common strategy involves the synthesis of 2,2'-dinitrobiphenyl, which can then be cyclized to form a carbazole scaffold. While this method does not directly yield 4-nitrocarbazole, it is a known route to substituted nitrocarbazoles. For the purpose of this guide, we will focus on the reduction of a pre-synthesized 4-nitrocarbazole.
Pathway 2: Halogenation and Subsequent Amination
This modern approach involves the initial synthesis of a 4-halocarbazole, typically 4-bromocarbazole, which then undergoes a palladium- or copper-catalyzed amination reaction. This pathway offers greater control over regioselectivity. The synthesis of the 4-halocarbazole intermediate itself does not start from carbazole but from precursors that allow for the specific placement of the halogen.
Logical Flow of Synthesis Strategies
Caption: Overview of the two primary synthetic pathways to this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.
Table 1: Synthesis of 4-Substituted Carbazole Intermediates
| Intermediate | Starting Material(s) | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromocarbazole | m-dibromobenzene, o-bromoaniline | Sodium tert-butoxide | Pd(OAc)₂, XPhos | - | 130 | 24 | 92.5 |
| 2,2'-Dinitrobiphenyl | o-chloronitrobenzene | Copper bronze | - | - | 215-225 | 2.7 | 52-61 |
Table 2: Conversion of Intermediates to this compound
| Starting Intermediate | Reaction Type | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Nitrocarbazole | Reduction | SnCl₂·2H₂O, NaBH₄ | - | Ethanol | Reflux | 2 | High (unspecified) |
| 4-Bromocarbazole | Buchwald-Hartwig Amination | Ammonia equivalent | Pd catalyst, Ligand | Toluene | - | - | (Not specified) |
| 4-Bromocarbazole | Ullmann Coupling | Amine source | CuI | Deep Eutectic Solvent | 60-100 | - | (Not specified) |
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in the synthesis of this compound.
Pathway 1: Nitration and Reduction
Step 1a: Synthesis of 2,2'-Dinitrobiphenyl (Precursor to Nitrocarbazole)
A foundational method for creating the biphenyl backbone necessary for certain carbazole syntheses is the Ullmann coupling of o-halonitrobenzenes.
-
Procedure: In a 1-liter flask equipped with a mechanical stirrer, 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand are combined. The mixture is heated in an oil bath to 215–225°C. To this, 200 g of copper bronze is added slowly over approximately 1.2 hours. The reaction temperature is maintained at 215–225°C for an additional 1.5 hours with continuous stirring. While still hot, the mixture is poured into a beaker containing 300–500 g of sand and stirred until small clumps form. After cooling, these clumps are broken up. The product is extracted by boiling with two 1.5-liter portions of ethanol for 10 minutes each, with filtration after each boiling. The combined filtrates are cooled in an ice bath to crystallize the 2,2'-dinitrobiphenyl. A second crop can be obtained by concentrating the filtrate. The crude product is recrystallized from hot ethanol to yield pure, yellow crystals.[1]
-
Yield: 80–95 g (52–61%).[1]
Step 1b: Cyclization of 2,2'-Dinitrobiphenyl to Carbazole (Illustrative of Cadogan Reaction)
The Cadogan reaction is a powerful method for synthesizing carbazoles from 2-nitrobiphenyls through reductive cyclization. While this specific example yields unsubstituted carbazole, the methodology is applicable to substituted derivatives.
-
Procedure: A mixture of the desired 2-nitrobiphenyl derivative and triphenylphosphine (2.5 equivalents) is taken up in 1,2-dichlorobenzene (o-DCB) (2 mL per mmol of the nitro compound) under a nitrogen atmosphere. The mixture is heated to reflux with vigorous stirring. The reaction is monitored until the complete consumption of the starting nitrobiphenyl. After cooling, the solvent is removed under high vacuum. The residue can be purified by chromatography to yield the pure carbazole.[2]
Step 2: Reduction of 4-Nitrocarbazole to this compound
The reduction of the nitro group to an amine is a standard and efficient transformation. Several reagents can be employed for this purpose.
-
Procedure using SnCl₂/NaBH₄: A mixture of 4-nitrocarbazole, sodium borohydride (NaBH₄), and tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is refluxed for 2 hours. The completion of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the solvent is evaporated, and the residue is worked up by extraction with an appropriate organic solvent and washing with water. The organic layer is dried and concentrated to afford this compound.[3]
-
Alternative Reducing Agents: Other common reducing agents for aromatic nitro groups include iron powder in the presence of an acid (e.g., HCl or acetic acid), or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine.[4][5]
Pathway 2: Halogenation and Amination
Step 1: Synthesis of 4-Bromocarbazole
The synthesis of 4-bromocarbazole is a critical step in this pathway. One effective method involves a palladium-catalyzed cross-coupling followed by an intramolecular C-H activation.
-
Procedure: Under a nitrogen atmosphere, 357.6 g (1.5 mol) of m-dibromobenzene, 26.1 g (0.15 mol) of o-bromoaniline, 0.084 g (0.375 mmol) of palladium(II) acetate, 0.18 g (0.375 mmol) of 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), and 58.2 g (0.6 mol) of sodium tert-butoxide are added to a reaction flask. The mixture is heated to 130°C and stirred for 24 hours. After the reaction, unreacted m-dibromobenzene is removed by vacuum distillation. The residue is extracted with water and ethyl acetate. The organic layer is separated and the solvent is evaporated to give the crude product, which is then crystallized from ethanol to yield 4-bromocarbazole.
-
Yield: 34.3 g (92.5%).
Step 2a: Buchwald-Hartwig Amination of 4-Bromocarbazole
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7]
-
General Procedure: In a typical setup, 4-bromocarbazole, an ammonia equivalent (such as benzophenone imine, which is later hydrolyzed, or aqueous ammonia under specific conditions), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, potassium carbonate) are combined in an inert solvent like toluene or dioxane.[8] The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted and purified by chromatography. The use of aqueous ammonia has been a challenge due to catalyst instability, but recent developments have enabled its use with specific ligands.[9]
Step 2b: Ullmann Coupling of 4-Bromocarbazole
The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.[10]
-
General Procedure: 4-Bromocarbazole and an amine source are heated in the presence of a copper catalyst (e.g., CuI, CuO) and a base (e.g., K₂CO₃, t-BuOK).[11] The reaction is often carried out in a high-boiling polar solvent such as DMF or NMP, or more recently, in deep eutectic solvents which offer a more environmentally benign option.[11] Ligands such as 1,10-phenanthroline or amino acids can be used to facilitate the reaction at lower temperatures. After the reaction is complete, the mixture is cooled and the product is isolated through extraction and purification.
Workflow for the Synthesis of 4-Bromocarbazole
Caption: Experimental workflow for the synthesis of 4-bromocarbazole.
Modern Synthetic Approaches: Direct C-H Amination
Recent advances in organic synthesis have led to the development of methods for the direct functionalization of C-H bonds. While not starting from carbazole itself, these methods provide efficient routes to C4-substituted carbazoles.
Palladium-Catalyzed C-H Amination/Arylation
A one-step synthesis of C4-aminated carbazoles has been reported through a cascade reaction involving C-H amination and arylation.[12]
-
Reaction Scheme: This method utilizes a substituted 2-iodo-N-phenylaniline and an N-benzoyloxyamine as an electrophilic amination reagent. In the presence of a palladium catalyst, a sequence of C-H amination and arylation occurs to construct the C4-amino-substituted carbazole framework in good yields.[12] This approach bypasses the need for pre-functionalized carbazoles.
Conceptual Diagram of Direct C-H Amination
Caption: Conceptual pathway for direct C4-amination of a carbazole precursor.
Conclusion
The synthesis of this compound from carbazole is a challenging yet achievable goal through multi-step synthetic sequences. The classical nitration-reduction pathway, while seemingly straightforward, is complicated by the lack of regioselectivity in the direct nitration of carbazole, necessitating the use of pre-constructed biphenyl precursors. The more modern approach via a 4-halocarbazole intermediate, followed by Buchwald-Hartwig or Ullmann amination, offers a more controlled and often higher-yielding route, although the synthesis of the 4-halocarbazole itself requires specific starting materials other than carbazole. The emerging field of direct C-H functionalization presents a promising avenue for more efficient and atom-economical syntheses of C4-substituted carbazoles in the future. The choice of the optimal synthetic pathway will depend on the specific requirements of the research or development project, including scale, cost, and available expertise.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Spectroscopic data of 9H-Carbazol-4-amine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 9H-Carbazol-4-amine
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a significant heterocyclic aromatic compound utilized in the development of novel materials and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring this data and includes a workflow visualization to facilitate understanding.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific NMR data for this compound was not explicitly available in the provided search results. The tables are structured for the inclusion of such data when obtained experimentally.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H Stretch (Amine) |
| 3350-3310 | Medium | N-H Stretch (Carbazole) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1650-1580 | Medium | N-H Bend (Amine) |
| 1600-1475 | Medium-Weak | Aromatic C=C Stretch |
| 1335-1250 | Strong | C-N Stretch (Aromatic Amine) |
Note: The data presented is based on typical vibrational frequencies for aromatic amines and carbazole moieties. Specific peak values for this compound would require experimental determination.
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 182 | ~100 | [M]⁺ (Molecular Ion) |
| 154 | Variable | [M-NH₂]⁺ |
| 127 | Variable | [M-NH₂-HCN]⁺ |
Note: The predicted molecular ion peak for this compound (C₁₂H₁₀N₂) is 182.22 g/mol . Fragmentation patterns are predicted based on the structure.
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data for carbazole derivatives like this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition:
-
Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[1]
-
For ¹H NMR, acquire data using a standard pulse sequence. Typically, 16 to 32 scans are sufficient.[1]
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of ¹³C, several hundred to thousands of scans may be necessary.[1]
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of dry this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1]
-
Place the mixture into a pellet-pressing die and apply pressure to form a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]
-
Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]
-
Perform a background scan with an empty sample holder to subtract atmospheric and instrument interferences.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]
Instrumentation and Data Acquisition (Electron Ionization - GC-MS):
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is commonly used for volatile and thermally stable compounds like carbazoles.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC separates the compound from the solvent and any impurities.
-
The separated compound enters the mass spectrometer, where it is ionized using a standard electron ionization (EI) source (typically 70 eV).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Physical Properties of 9H-Carbazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Carbazol-4-amine, a derivative of the heterocyclic compound carbazole, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in various biologically active compounds. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and application in drug discovery and development. This guide provides a comprehensive overview of the available data on the physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of a potential logical workflow related to its biological activity.
Physicochemical Properties
Precise, experimentally verified quantitative data for the physical properties of this compound is limited in publicly available literature. The following table summarizes the available information.
| Property | Value/Information | Source |
| Melting Point | >300 °C | [1] |
| Solubility | Water: Sparingly soluble (predicted based on parent compound) Organic Solvents: Generally more soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO), and non-polar aromatic solvents like toluene and benzene (predicted based on parent compound).[2] Quantitative data for this compound is not readily available. | General knowledge based on carbazole |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the melting point and solubility of a solid organic compound like this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Principle:
This method involves heating a small, powdered sample of the compound in a capillary tube and observing the temperature range over which the substance melts.
Apparatus and Materials:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.
-
Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/minute) to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[3][4][5][6]
Determination of Solubility
Solubility is a crucial parameter for drug development, influencing bioavailability and formulation. The "shake-flask" method is a common technique for determining equilibrium solubility.
Principle:
An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to achieve equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Apparatus and Materials:
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
Sample of this compound
-
Various solvents (e.g., water, ethanol, DMSO, toluene)
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a vial. The vial is then sealed to prevent solvent evaporation.
-
Equilibration: The vial is placed in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitated for a sufficient time (typically 24-72 hours) to ensure that equilibrium solubility is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.
-
Sample Collection and Preparation: The suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any undissolved solid.
-
Quantitative Analysis: The filtered, saturated solution is then appropriately diluted with the same solvent. The concentration of this compound in the diluted sample is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a pre-prepared calibration curve of known concentrations.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Logical Workflow: Potential Antimicrobial Mechanism of Action
While a specific signaling pathway for this compound is not extensively documented, carbazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[2][7][8][9] The following diagram illustrates a hypothetical workflow for the investigation and mechanism of the antimicrobial activity of a carbazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. davjalandhar.com [davjalandhar.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Electron-Donating Properties of the Amino Group in 9H-Carbazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron-donating properties of the amino group situated at the C4 position of the 9H-carbazole scaffold. The inherent electronic characteristics of this moiety significantly influence the molecule's reactivity, spectroscopic behavior, and its potential as a pharmacophore in drug discovery. This document outlines the synthetic pathways to 9H-Carbazol-4-amine, presents its key quantitative electronic and spectroscopic data, and explores its role in modulating critical biological signaling pathways. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding and practical application of this versatile chemical entity.
Introduction: The Significance of the Amino Group on the Carbazole Framework
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science due to its rigid, planar geometry and unique photophysical properties.[1] The introduction of an amino (-NH₂) group onto this framework, particularly at the C4 position, profoundly alters its electronic landscape. The lone pair of electrons on the nitrogen atom of the amino group actively participates in resonance with the extended π-system of the carbazole ring.[1] This delocalization has several critical consequences:
-
Enhanced Nucleophilicity: The amino group acts as a potent nucleophile, readily engaging in reactions with a variety of electrophiles.[1]
-
Basicity Modulation: The delocalization of the nitrogen's lone pair into the aromatic system reduces its availability for protonation, rendering aminocarbazoles less basic than aliphatic amines.[1]
-
Ring Activation in Electrophilic Aromatic Substitution: The strong electron-donating nature of the amino group activates the carbazole ring towards electrophilic attack, primarily directing incoming electrophiles to the ortho and para positions relative to the amino group.[1]
These electronic properties make this compound a valuable intermediate for the synthesis of a wide array of functional molecules with potential applications in oncology and other therapeutic areas.
Quantitative Data on Electronic and Spectroscopic Properties
The electron-donating character of the amino group can be quantified through various experimental and computational parameters. This section summarizes the available data for this compound and related compounds.
Basicity (pKa)
Table 1: pKa Values of Selected Amines
| Compound | pKa of Conjugate Acid | Reference |
| Aniline | 4.6 | General Chemistry Knowledge |
| Aminocarbazolium Ion (estimated) | 3.5 - 4.5 | [1] |
Spectroscopic Data
Spectroscopic analysis provides valuable insights into the electronic structure and environment of the molecule.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Compound | Technique | Data | Reference |
| This compound | ¹H NMR (500 MHz, CDCl₃) | δ 8.04 (br, 1H), 7.98 (d, J = 7.5 Hz, 1H), 7.35 (t, J = 7.8 Hz, 1H), 7.28 (d, J = 8.0 Hz, 1H), 7.17 (t, J = 7.5 Hz, 1H), 6.83 (d, J = 7.5 Hz, 1H), 6.64 (d, J = 7.5 Hz, 1H), 4.02 (br s, 2H) | [2] |
| Carbazole | UV-Vis (in Ethanol) | λmax: 234, 257, 293, 324, 337 nm | NIST Chemistry WebBook |
| N-Ethylcarbazole | UV-Vis (in Cyclohexane) | λmax: 236, 258, 295, 331, 344 nm | NIST Chemistry WebBook |
Hammett Constants
Hammett constants (σ) quantify the electronic effect of a substituent on a benzene ring. While specific Hammett constants for the 4-amino group on a carbazole ring are not documented, the values for the amino group on a benzene ring provide a useful reference for its strong electron-donating character through resonance.
Table 3: Hammett Constants for the Amino Group
| Constant | Value | Description |
| σp | -0.66 | Represents the electronic effect at the para position, indicating strong electron-donating character through resonance. |
| σm | -0.16 | Represents the electronic effect at the meta position, indicating a weaker electron-donating effect primarily through induction. |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-nitro-9H-carbazole. A plausible and efficient method is the direct conversion of 4-hydroxycarbazole to this compound using hydrazine.[2]
Reaction Scheme:
Protocol:
-
To a flame-dried pressure vessel containing a magnetic stir bar, add freshly activated 4 Å molecular sieves.
-
Add 5 wt% Palladium on carbon (Pd/C) catalyst.
-
Seal the vessel, evacuate, and heat at 140 °C for 1 hour to pre-activate the catalyst.
-
Under an argon atmosphere, add 4-hydroxycarbazole, lithium hydroxide (LiOH), and sodium borohydride (NaBH₄).
-
Add hydrazine monohydrate (N₂H₄·H₂O) and an appropriate solvent (e.g., a high-boiling alcohol).
-
Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 140 °C) for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.[2]
Caution: Hydrazine monohydrate is toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino and carbazole groups.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which are indicative of the electronic transitions within the conjugated system.
Visualization of Reactivity and Biological Interactions
The electron-donating amino group governs the reactivity of the carbazole ring and mediates its interactions with biological targets.
Electrophilic Aromatic Substitution
The amino group strongly activates the carbazole ring towards electrophilic substitution. The electrophile will preferentially add to the positions ortho and para to the amino group. The general mechanism involves the attack of the π-electron system of the carbazole on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity.
Modulation of the p53 Signaling Pathway
Carbazole derivatives have been identified as potential modulators of the p53 signaling pathway, a critical regulator of cell cycle and apoptosis that is often dysregulated in cancer.[1] Certain aminocarbazole derivatives can stabilize mutant p53, restoring its tumor-suppressive functions.
Inhibition of Topoisomerase II
Certain carbazole derivatives have been shown to act as inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation. By inhibiting this enzyme, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Conclusion
The amino group at the C4 position of the 9H-carbazole scaffold is a powerful electron-donating moiety that profoundly influences the molecule's chemical and biological properties. Its ability to enhance nucleophilicity and activate the aromatic ring for electrophilic substitution makes this compound a versatile precursor for the synthesis of complex heterocyclic systems. Furthermore, the electronic characteristics imparted by the amino group are crucial for the interaction of carbazole derivatives with key biological targets, such as proteins in the p53 and topoisomerase II signaling pathways. This technical guide provides a foundational understanding of these properties, offering valuable data and methodologies for researchers and professionals engaged in the design and development of novel carbazole-based therapeutics. Further experimental determination of the precise pKa and comprehensive UV-Vis spectroscopic data for this compound would be beneficial for more detailed quantitative structure-activity relationship (QSAR) studies.
References
9H-Carbazol-4-amine in Organic Electronics: A Technical Guide to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole derivatives are a cornerstone of modern organic electronics, prized for their robust thermal stability, excellent charge transport properties, and tunable optoelectronic characteristics.[1][2] This technical guide explores the potential applications of a specific, yet underexplored, building block: 9H-Carbazol-4-amine. By examining the fundamental electronic properties of the carbazole core and the influence of the 4-position amino group, this document outlines its promise in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This guide provides a comprehensive overview of synthetic strategies to leverage the amine functionality, detailed experimental protocols for device fabrication, and comparative data from closely related carbazole derivatives to benchmark performance expectations.
The Carbazole Core: A Privileged Scaffold in Organic Electronics
The 9H-carbazole unit is a rigid, planar heterocyclic aromatic compound renowned for its advantageous electronic properties.[1] Its high thermal and chemical stability, coupled with its inherent hole-transporting nature, makes it an ideal candidate for various applications in organic electronics.[1][3] The nitrogen atom in the carbazole ring allows for straightforward functionalization, enabling the fine-tuning of its electronic and physical properties.[1] This versatility has led to the development of a vast library of carbazole derivatives utilized as host materials, charge transporters, and emitters in a range of organic electronic devices.[2]
The Role of the 4-Amino Group: Modulating Electronic Properties
The introduction of an amino group at the 4-position of the carbazole core is expected to significantly influence its electronic characteristics. The lone pair of electrons on the nitrogen atom can participate in the π-conjugated system, acting as a strong electron-donating group. This is anticipated to raise the Highest Occupied Molecular Orbital (HOMO) energy level, which can facilitate more efficient hole injection from the anode in an organic electronic device. The precise impact on the Lowest Unoccupied Molecular Orbital (LUMO) will depend on the overall molecular structure of its derivatives.
Potential Applications and Performance Benchmarks
While specific device data for this compound is not extensively reported, we can infer its potential by examining the performance of other amine-functionalized and C4-substituted carbazole derivatives.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, derivatives of this compound could function as efficient hole-transporting materials (HTMs) or as building blocks for emissive materials. The amino group can serve as a reactive handle for further molecular elaboration.
Table 1: Properties of Selected Carbazole-Based Hole-Transporting Materials for OLEDs
| Compound Name/Code | HOMO (eV) | LUMO (eV) | Tg (°C) | Device Efficiency | Reference |
| HTM 3b (a derivative of 4-(9H-carbazol-9-yl)triphenylamine) | -5.40 | -2.14 | 148 | 39.8 cd/A, 29.3 lm/W | [4] |
| HTM 3c (a derivative of 4-(9H-carbazol-9-yl)triphenylamine) | -5.35 | -2.00 | 165 | 35.2 cd/A, 25.1 lm/W | [4] |
| TECEB (1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene) | -5.60 | -2.40 | 130 | 3.27 cd/A | [5] |
Note: Data for HTMs 3b and 3c are for devices with the structure ITO/HATCN/NPB/HTM/CBP:5% Ir(ppy)3/Bphen/LiF/Al. Tg = Glass transition temperature.
Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)
The favorable hole-transporting properties of carbazoles also make them excellent candidates for the hole-transporting layer in OPVs and PSCs. The ability to tune the HOMO level is crucial for achieving efficient charge extraction from the photoactive layer.
Table 2: Performance of Selected Carbazole-Based Hole-Transporting Materials in Perovskite Solar Cells
| Compound Name/Code | HOMO (eV) | Hole Mobility (cm²/Vs) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| V950 (Carbazole-based enamine) | -5.01 | 1.9 x 10-5 | 17.8 | 1.07 | 22.5 | 0.74 | [6] |
| spiro-OMeTAD (benchmark) | -5.00 | 4.1 x 10-5 | - | - | - | - | [6] |
| V1207 (Carbazole-terminated HTM) | -4.82 | 5 x 10-5 | ~18 | - | - | - | [7] |
PCE = Power Conversion Efficiency; Voc = Open-circuit Voltage; Jsc = Short-circuit Current Density; FF = Fill Factor.
Synthetic Pathways for this compound Derivatives
The primary amino group of this compound is a versatile functional handle for creating a diverse range of materials for organic electronics. Two powerful cross-coupling methodologies are particularly relevant:
-
Suzuki-Miyaura Coupling: To form new carbon-carbon bonds, allowing for the extension of the π-conjugated system.
-
Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds, enabling the synthesis of larger, often dendritic, hole-transporting molecules.
Caption: Synthetic routes for derivatizing this compound.
Experimental Protocols
General Synthesis Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-functionalized 4-aminocarbazole derivative (1.0 eq.), the aryl boronic acid or ester (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq.).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Synthesis Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific substrates.
-
Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.0-1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, SPhos; 0.02-0.10 eq.), and a base (e.g., NaOtBu or K₃PO₄; 1.2-2.0 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by column chromatography.
OLED Device Fabrication Protocol (Vacuum Thermal Evaporation)
Caption: Workflow for OLED fabrication via vacuum thermal evaporation.
-
Substrate Preparation: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.[8]
-
Thin Film Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit a hole injection layer (HIL), for example, 10 nm of HATCN.
-
Deposit the hole-transporting layer (HTL) using the synthesized this compound derivative to a thickness of 30-50 nm.
-
Deposit the emissive layer (EML), which could be a host material doped with a phosphorescent or fluorescent emitter.
-
Deposit an electron-transporting layer (ETL), for example, 30 nm of TPBi.
-
Deposit an electron-injection layer (EIL), such as 1 nm of lithium fluoride (LiF).
-
Deposit the metal cathode, typically 100 nm of aluminum (Al), through a shadow mask to define the active area of the device.[8]
-
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect against degradation from moisture and oxygen.
Conclusion
This compound represents a promising, yet underutilized, platform for the development of novel materials for organic electronics. Its inherent hole-transporting capabilities, combined with the versatile reactivity of the 4-amino group, open up a vast chemical space for designing high-performance materials for OLEDs, OPVs, and OFETs. The synthetic and fabrication protocols outlined in this guide provide a foundational framework for researchers to explore the potential of this intriguing molecule. Further experimental and computational studies are warranted to fully elucidate the electronic properties of this compound and its derivatives to accelerate their integration into next-generation organic electronic devices.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A high Tg carbazole-based hole-transporting material for organic light-emitting devices - East China Normal University [pure.ecnu.edu.cn:443]
- 6. mdpi.com [mdpi.com]
- 7. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Biological activity screening of 9H-Carbazol-4-amine derivatives
An In-depth Technical Guide on the Biological Activity Screening of 9H-Carbazol-4-amine Derivatives
Introduction
Carbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their rigid, planar structure and electron-rich nature make them privileged scaffolds for interacting with various biological targets. Among these, this compound derivatives have emerged as a promising group of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activity screening of these derivatives, detailing experimental protocols, presenting quantitative data, and illustrating key molecular pathways.
Anticancer Activity
Derivatives of 9H-carbazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase and protein kinases, as well as the induction of apoptosis.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects of various 9H-carbazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 10 | HepG2 | 7.68 | 5-Fluorouracil | - | [1] |
| HeLa | 10.09 | 5-Fluorouracil | - | [1] | |
| MCF-7 | 6.44 | 5-Fluorouracil | - | [1] | |
| Compound 11 | HepG2 | - | 5-Fluorouracil | - | [1] |
| HeLa | - | 5-Fluorouracil | - | [1] | |
| MCF-7 | - | 5-Fluorouracil | - | [1] | |
| Compound 9 | HeLa | 7.59 | 5-Fluorouracil | - | [1] |
| Compound 4o | MCF-7 | 2.02 | Acarbose | - | [2] |
| Compound 4r | MCF-7 | 4.99 | Acarbose | - | [2] |
| Compound 14a | 7901 (gastric) | 11.8 | - | - | [3] |
| A875 (melanoma) | 9.77 | - | - | [3] | |
| Compound 15 | U87 MG (glioma) | 18.50 | Carmustine | 18.24 | [4] |
| Compound 16 | U87 MG (glioma) | 47 | Carmustine | 18.24 | [4] |
| Compound 17 | U87 MG (glioma) | 75 | Carmustine | 18.24 | [4] |
| 3f | A549, MCF-7, HT29 | Significant Cytotoxicity | - | - | [5] |
| 3g | A549, MCF-7, HT29 | Significant Cytotoxicity | - | - | [5] |
| 3a | MCF-7 | <10 µg/ml (GI50) | Adriamycin | <10 µg/ml | [6] |
| 3d | MCF-7 | <10 µg/ml (GI50) | Adriamycin | <10 µg/ml | [6] |
| 6c | MCF-7 | <10 µg/ml (GI50) | Adriamycin | <10 µg/ml | [6] |
| 6d | MCF-7 | <10 µg/ml (GI50) | Adriamycin | <10 µg/ml | [6] |
| 6e | MCF-7 | <10 µg/ml (GI50) | Adriamycin | <10 µg/ml | [6] |
Note: Some data is presented as GI50 (Growth Inhibition 50), which is comparable to IC50.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbazole derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Signaling Pathway Visualization
Certain carbazole derivatives exert their anticancer effects by modulating specific signaling pathways. For instance, compound 4o has been shown to target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a carbazole derivative.
Antimicrobial Activity
This compound derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of bacterial and fungal strains, including drug-resistant isolates.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 8f | Various bacteria | 0.5-2 | C. albicans | - | [7][8] |
| 9d | Various bacteria | 0.5-2 | C. albicans | - | [7][8] |
| 19j | Various bacteria | 0.9-15.6 | - | - | [9] |
| 19r | Various bacteria | 0.9-15.6 | - | - | [9] |
| 32b | P. aeruginosa | 9.37 | - | - | [9] |
| 2, 4, 8 | S. aureus | 16 (60% inhibition) | - | - | [10][11] |
| 2-5, 7-10 | Staphylococcus spp. | 32 | - | - | [10] |
| 3a, 3c | P. aeruginosa | 8 | - | - | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the carbazole derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow Visualization
The general workflow for screening the antimicrobial activity of novel compounds involves a series of sequential steps.
Caption: A typical workflow for antimicrobial activity screening of carbazole derivatives.
Anti-inflammatory Activity
Certain carbazole derivatives have been investigated for their ability to modulate inflammatory responses. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.
Data Presentation: Inhibition of Inflammatory Mediators
The anti-inflammatory potential is often assessed by the ability of the compounds to inhibit the production of inflammatory molecules in cell-based assays.
| Compound ID | Assay | Target Cell | IC50 (µM) | Reference |
| LCY-2-CHO | NO Production | RAW264.7 | 2.3 | [13] |
| PGE2 Production | RAW264.7 | 1 | [13] | |
| TNF-α Production | RAW264.7 | 0.8 | [13] | |
| p38 MAPK Activity | RAW264.7 | 1.7 | [13] | |
| Compound 3 | Zebrafish Inflammation | Zebrafish | More potent than control | [14] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Materials:
-
RAW264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
This compound derivatives
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in a complete medium.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the carbazole derivatives for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix equal volumes of the supernatant with Griess reagent (prepared by mixing Part A and Part B in a 1:1 ratio just before use).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathway Visualization
The anti-inflammatory effects of some carbazole derivatives are mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways. For instance, LCY-2-CHO has been shown to inhibit the p38 MAPK pathway.[13]
Caption: Inhibition of the p38 MAPK signaling pathway by a carbazole derivative.
Conclusion
This compound derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further development. The experimental protocols and data presented in this guide provide a framework for the continued exploration and screening of this important class of compounds. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of the most promising derivatives.
References
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 9H-carbazole derivatives from a Streptomyces species under potassium iodide stress and their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 9H-Carbazol-4-amine in the Synthesis of Novel Heterocyclic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the utility of 9H-Carbazol-4-amine as a pivotal precursor in the synthesis of novel heterocyclic compounds with significant therapeutic potential. The unique structural attributes of the carbazole nucleus, coupled with the reactive amino functionality at the C4-position, provide a versatile platform for the construction of diverse and complex molecular architectures. This document details synthetic methodologies, presents quantitative data for synthesized compounds, and visualizes key synthetic pathways, offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Introduction
Carbazole and its derivatives have long been recognized for their broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The planar, electron-rich carbazole ring system allows for effective intercalation with DNA and interaction with various biological targets. The introduction of an amino group at the C4-position of the carbazole scaffold, affording this compound, provides a key reactive handle for the elaboration of the carbazole core into more complex heterocyclic systems. This guide focuses on the synthetic routes starting from this specific precursor to generate novel pyrimido[5,4-b]carbazoles and carbazoloquinazolines, classes of compounds that have shown promise as potent cytotoxic agents.
Synthetic Pathways and Methodologies
The primary amino group of this compound serves as a versatile nucleophile and a building block for the construction of fused heterocyclic rings. Key synthetic strategies involve condensation and cyclization reactions to yield polycyclic aromatic systems.
Synthesis of Pyrimido[5,4-b]carbazole Derivatives
One of the most promising applications of aminocarbazole derivatives is in the synthesis of pyrimido[5,4-b]carbazoles, which are analogues of the potent antitumor alkaloid ellipticine. A one-pot synthesis method allows for the efficient production of these compounds.
A general workflow for the synthesis of pyrimido[5,4-b]carbazoles from an aminocarbazole precursor is depicted below.
The Synthesis of 4-Aminocarbazole: A Technical Guide to its Discovery and Core Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 4-aminocarbazole, a key structural motif in medicinal chemistry and materials science. We delve into the core synthetic strategies, including classical methods such as the Borsche-Drechsel cyclization and the Graebe-Ullmann reaction, as well as modern palladium-catalyzed methodologies like the Buchwald-Hartwig amination and the Cadogan cyclization. Detailed experimental protocols for key reactions are provided, alongside a comparative analysis of their yields and reaction conditions. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of carbazole derivatives.
Introduction
The carbazole nucleus, a tricyclic heteroaromatic system, has long been a privileged scaffold in the design of functional molecules. The introduction of an amino group at the C4 position significantly modulates the electronic properties and biological activity of the carbazole core, making 4-aminocarbazole a crucial intermediate in the development of pharmaceuticals and organic electronic materials. This guide explores the historical context of its synthesis and details the primary methods for its preparation.
Historical Perspective and Discovery
The history of carbazole chemistry dates back to 1872, with its initial isolation from coal tar.[1] Early synthetic endeavors focused on the construction of the carbazole framework itself. While the precise first synthesis of 4-aminocarbazole is not extensively documented in readily available historical records, its preparation would have logically followed the development of general carbazole syntheses and methods for the introduction of amino groups onto aromatic rings.
Key historical syntheses that laid the groundwork for accessing substituted carbazoles include:
-
The Borsche-Drechsel Cyclization: First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this acid-catalyzed cyclization of cyclohexanone arylhydrazones provides a route to tetrahydrocarbazoles, which can be subsequently aromatized.[1][2]
-
The Graebe-Ullmann Synthesis: Reported in 1896 by Carl Graebe and Fritz Ullmann, this method involves the diazotization of an o-aminodiphenylamine, followed by an intramolecular cyclization to form the carbazole ring.[3]
The synthesis of 4-aminocarbazole itself was likely first achieved through the reduction of a corresponding 4-nitrocarbazole, a common strategy for the preparation of aromatic amines.
Core Synthetic Methodologies
Several strategic approaches have been developed for the synthesis of 4-aminocarbazole. These can be broadly categorized into classical cyclization reactions and modern cross-coupling methods.
Reduction of 4-Nitrocarbazole
A prevalent and straightforward method for the synthesis of 4-aminocarbazole is the reduction of 4-nitrocarbazole. The nitro group can be introduced onto the carbazole ring through nitration, and subsequent reduction provides the desired amine.
Experimental Protocol: Reduction of 4-Nitrocarbazole using Hydrazine Hydrate and Pd/C
This protocol describes the reduction of a nitroaromatic compound to its corresponding aniline using hydrazine hydrate as a hydrogen source and palladium on carbon (Pd/C) as the catalyst.[4][5]
Materials:
-
4-Nitrocarbazole
-
Palladium on Carbon (10% Pd)
-
Hydrazine Monohydrate
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitrocarbazole (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of Pd).
-
Heat the mixture to reflux.
-
To the refluxing mixture, add hydrazine monohydrate (10.0 eq) dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-aminocarbazole.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data:
| Reaction Parameter | Value |
| Substrate | 4-Nitrocarbazole |
| Reducing Agent | Hydrazine Hydrate |
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Temperature | Reflux |
| Typical Yield | >95%[5] |
Reaction Pathway:
Caption: Reduction of 4-Nitrocarbazole to 4-Aminocarbazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This method can be employed to synthesize 4-aminocarbazole from a 4-halocarbazole (e.g., 4-bromocarbazole or 4-chlorocarbazole) and an ammonia equivalent.[7]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorocarbazole
This protocol outlines a general procedure for the amination of an aryl chloride using an ammonia equivalent.[7]
Materials:
-
4-Chlorocarbazole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
An ammonia equivalent (e.g., Benzophenone imine, followed by hydrolysis)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (catalytic amount), the phosphine ligand, and NaOtBu (1.2-1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 4-chlorocarbazole (1.0 eq) and the ammonia equivalent (1.1 eq) to the tube.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude imine intermediate by column chromatography.
-
Hydrolyze the imine to the primary amine using acidic conditions (e.g., HCl in methanol).
Quantitative Data:
| Reaction Parameter | Value |
| Substrate | 4-Chlorocarbazole |
| Amine Source | Ammonia Equivalent |
| Catalyst | Pd(OAc)₂ |
| Ligand | Phosphine Ligand |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 80-110 °C |
| Typical Yield | Varies depending on ligand and ammonia source |
Catalytic Cycle:
Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Cadogan Cyclization
The Cadogan cyclization is a reductive cyclization of an o-nitrobiphenyl derivative to form a carbazole.[8] This method can be adapted to synthesize 4-aminocarbazole by starting with a suitably substituted precursor.
Experimental Protocol: Cadogan Cyclization
This is a general procedure for the Cadogan cyclization.[8]
Materials:
-
A suitable 2-amino-2'-nitrobiphenyl derivative
-
Triethyl phosphite (P(OEt)₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-2'-nitrobiphenyl derivative (1.0 eq) in an excess of triethyl phosphite.
-
Heat the reaction mixture to reflux. The temperature is typically high (around 160-180 °C).
-
Monitor the reaction by TLC. The reaction time can be several hours.
-
After completion, cool the reaction mixture and remove the excess triethyl phosphite under high vacuum.
-
The crude product can be purified by column chromatography.
Quantitative Data:
| Reaction Parameter | Value |
| Substrate | 2-Amino-2'-nitrobiphenyl derivative |
| Reagent | Triethyl phosphite |
| Temperature | High (Reflux) |
| Typical Yield | Moderate to good |
Reaction Pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Theoretical Insights into the Electronic Framework of 9H-Carbazol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical examination of the electronic structure of 9H-Carbazol-4-amine, a molecule of interest in medicinal and materials chemistry. While direct comprehensive theoretical studies on this specific molecule are not extensively published, this document synthesizes findings from closely related carbazole derivatives to provide a robust predictive overview. By leveraging established computational methodologies and comparative data, we can elucidate the anticipated electronic properties of this compound, offering valuable insights for further research and development.
Core Concepts in Electronic Structure Analysis
The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and optical properties. A smaller HOMO-LUMO gap generally suggests higher reactivity and easier electronic excitation.[1]
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting these and other electronic properties with a good balance of accuracy and computational cost.[2]
Computational Methodology: A Standard Protocol
A typical workflow for the theoretical investigation of the electronic structure of carbazole derivatives, including this compound, involves a multi-step computational protocol. This process allows for the determination of molecular geometry, electronic properties, and spectroscopic characteristics.
Detailed Experimental and Computational Protocols
Geometry Optimization: The initial step involves optimizing the molecule's ground-state geometry. This is commonly achieved using DFT with a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a basis set such as 6-311++G(d,p).[3] This process identifies the most stable, lowest-energy conformation of the molecule.
Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. These include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges. These calculations provide a quantitative understanding of the molecule's electronic distribution and reactivity.[4]
Time-Dependent DFT (TD-DFT): To simulate the electronic absorption spectrum (UV-Vis), TD-DFT calculations are employed. This method provides information on excitation energies and oscillator strengths, which can be correlated with experimental spectroscopic data.[4]
Predicted Electronic Properties of this compound in Context
The following tables summarize calculated electronic properties for various carbazole derivatives from the literature, providing a comparative framework.
Table 1: Calculated Electronic Properties of Substituted Carbazole Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Carbazole-H | B3LYP/6-31G(d,p) | - | - | - | - |
| Carbazole-OH | B3LYP/6-31G(d,p) | - | - | - | - |
| Carbazole-SH | B3LYP/6-31G(d,p) | - | - | - | 1.427 |
| Carbazole-CH3 | B3LYP/6-31G(d,p) | - | - | - | 2.462 |
| Carbazole-H | B3LYP-D3/6-311+G(2d,p) | - | - | - | - |
| Carbazole-OH | B3LYP-D3/6-311+G(2d,p) | - | - | - | - |
| Carbazole-SH | B3LYP-D3/6-311+G(2d,p) | - | - | - | 1.340 |
| Carbazole-CH3 | B3LYP-D3/6-311+G(2d,p) | - | - | - | 2.617 |
Data extracted from a computational study on carbazole derivatives for dye-sensitized solar cells.[5]
Table 2: Experimentally Estimated HOMO/LUMO Energies of Carbazole Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) |
| 6a | Cyclic Voltammetry & UV-Vis | -5.83 | -2.99 |
| 6k | Cyclic Voltammetry & UV-Vis | -5.77 | -3.68 |
Data from a study on methoxy-substituted di-indolo[3,2-b:2',3'-h]carbazoles.[6]
Experimental Validation
Theoretical predictions of electronic properties are ideally validated through experimental measurements.
Cyclic Voltammetry (CV): This electrochemical technique is widely used to determine the oxidation and reduction potentials of a molecule. These experimental values can be used to estimate the HOMO and LUMO energy levels, respectively.
UV-Visible (UV-Vis) Spectroscopy: This method measures the absorption of light by a molecule as a function of wavelength. The onset of the absorption spectrum can be used to determine the optical band gap, which is related to the HOMO-LUMO gap.[6]
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a molecule like this compound might interact with biological targets is crucial. While specific pathways for this molecule are not defined, a general logical diagram can illustrate the interplay between its electronic properties and potential biological activity.
Conclusion
This technical guide provides a foundational understanding of the theoretical approaches to studying the electronic structure of this compound. Based on the analysis of related carbazole derivatives, it is predicted that the 4-amino substitution will significantly modulate the electronic properties, leading to a smaller HOMO-LUMO gap and potentially enhanced reactivity. The computational and experimental protocols outlined herein offer a clear roadmap for future in-depth investigations of this promising molecule, which holds potential for applications in both medicinal chemistry and materials science. Further dedicated theoretical and experimental studies are warranted to precisely quantify the electronic characteristics of this compound.
References
- 1. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jnsam.com [jnsam.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 9H-Carbazol-4-amine: A Detailed Guide for Researchers
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 9H-Carbazol-4-amine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a reliable two-step process commencing with the nitration of 9H-Carbazole to yield 4-nitro-9H-carbazole, followed by the reduction of the nitro intermediate to the target amine. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities and unique photophysical properties. The introduction of an amino group at the C4 position of the carbazole scaffold can significantly modulate its electronic properties and biological activity, making this compound a key intermediate in the development of novel therapeutic agents and advanced organic electronic materials. The protocol detailed herein describes a robust and reproducible synthesis from readily available starting materials.
Synthesis Workflow
The synthesis of this compound is performed in two sequential steps:
-
Nitration: Electrophilic nitration of 9H-Carbazole to introduce a nitro group at the C4 position, yielding 4-nitro-9H-carbazole.
-
Reduction: Subsequent reduction of the nitro group of 4-nitro-9H-carbazole to the corresponding amine, affording the final product, this compound.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-nitro-9H-carbazole
This procedure outlines the nitration of 9H-carbazole using a mixture of nitric acid and acetic acid.
Materials:
-
9H-Carbazole
-
Glacial Acetic Acid (CH₃COOH)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 9H-Carbazole in glacial acetic acid.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add concentrated nitric acid dropwise to the stirred solution using a dropping funnel. The temperature should be carefully monitored and maintained during the addition.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature for several hours to ensure the completion of the reaction.
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude 4-nitro-9H-carbazole to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of deionized water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain purified 4-nitro-9H-carbazole.
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound
This protocol describes the reduction of 4-nitro-9H-carbazole to this compound using stannous chloride dihydrate.
Materials:
-
4-nitro-9H-carbazole
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-nitro-9H-carbazole and ethanol.
-
To this suspension, add stannous chloride dihydrate.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution. The pH should be adjusted to be basic. This will precipitate tin salts.
-
Filter the mixture to remove the inorganic tin salts.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and experimental conditions.
| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | 9H-Carbazole | 4-nitro-9H-carbazole | HNO₃, CH₃COOH | Acetic Acid | 70-80 |
| 2 | 4-nitro-9H-carbazole | This compound | SnCl₂·2H₂O, HCl | Ethanol | 85-95 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Concentrated acids (nitric acid, hydrochloric acid) and bases (sodium hydroxide) are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By following the outlined procedures, researchers can effectively synthesize this important carbazole derivative for various applications in drug discovery and materials science. The provided workflow diagram and data summary offer a clear and concise overview of the synthetic process.
Application Notes and Protocols for Ullmann Condensation: N-Arylation of 9H-Carbazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-nitrogen bonds. This copper-catalyzed cross-coupling reaction is particularly valuable for the N-arylation of heterocyclic compounds, including carbazoles. The N-arylated carbazole scaffold is a privileged structural motif found in a wide array of pharmaceuticals, agrochemicals, and materials with significant biological and photophysical properties.
This document provides detailed application notes and experimental protocols for the selective N-arylation of 9H-Carbazol-4-amine at the 9-position. The presence of a primary amino group at the 4-position introduces a challenge of chemoselectivity, as competitive N-arylation can occur at both the carbazole nitrogen and the exocyclic amine. The protocols outlined below are designed to favor the desired N-arylation at the carbazole nitrogen, drawing upon modern advancements in Ullmann-type reactions that offer milder conditions and improved selectivity.
Application Notes
The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures (typically >150 °C), stoichiometric amounts of copper, and high-boiling polar solvents like DMF or NMP.[1] However, contemporary methodologies have significantly improved the practicality and scope of this transformation. Key to these advancements is the use of catalytic amounts of a copper(I) source, often in conjunction with a ligand that stabilizes the copper catalyst and facilitates the reaction.
For the selective N-arylation of this compound, controlling the reaction conditions is paramount to avoid the formation of undesired diarylamine byproducts. Recent studies on substrates with multiple nucleophilic sites, such as aminophenols, have demonstrated that high chemoselectivity can be achieved.[2] A promising approach involves the use of a copper(I) iodide (CuI) catalyst paired with a prolinamide ligand in an aqueous medium.[2] This "on water" protocol is not only environmentally benign but also offers mild reaction conditions and tolerance to a variety of functional groups.[2]
Alternatively, more traditional conditions employing organic solvents can be optimized for selectivity. The choice of base, solvent, and ligand plays a crucial role. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed to deprotonate the carbazole nitrogen. The judicious selection of a ligand, such as a diamine or an amino acid, can modulate the reactivity of the copper catalyst to favor the arylation of the less basic carbazole nitrogen over the more basic 4-amino group.
In cases where selectivity remains a challenge, a protecting group strategy for the 4-amino group can be employed. Common amine protecting groups like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) can be installed prior to the Ullmann condensation and subsequently removed under specific conditions.[3]
Experimental Protocols
Two representative protocols for the N-arylation of this compound are provided below. Protocol A is based on the modern, selective "on water" methodology, while Protocol B outlines a more traditional approach using an organic solvent, which can be optimized for various aryl halides.
Protocol A: Selective N-Arylation in Aqueous Media
This protocol is adapted from a method developed for the selective N-arylation of aminophenols, which is anticipated to be effective for this compound.[2]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Prolinamide ligand (e.g., (S)-N-(1,2,3-triazol-1-yl)pyrrolidine-2-carboxamide)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., sealed tube or Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), prolinamide ligand (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add deionized water (5 mL) to the reaction vessel.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 9-aryl-9H-carbazol-4-amine.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol B: N-Arylation in an Organic Solvent
This protocol provides a general procedure that can be optimized for different substrates and reaction scales.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), CuI (0.05 mmol, 5 mol%), and the ligand (0.10 mmol, 10 mol%).
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110-130 °C) and stir vigorously for the specified time (e.g., 24-48 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 9-aryl-9H-carbazol-4-amine.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Ullmann N-arylation of carbazoles. Note that yields are highly substrate-dependent and optimization may be required for this compound.
Table 1: Reaction Parameters for Ullmann N-Arylation of Carbazoles
| Parameter | Protocol A (Aqueous) | Protocol B (Organic Solvent) |
| Catalyst | CuI | CuI |
| Catalyst Loading | 10 mol% | 5 mol% |
| Ligand | Prolinamide | 1,10-phenanthroline or L-proline |
| Ligand Loading | 20 mol% | 10 mol% |
| Base | K₂CO₃ | K₂CO₃ or Cs₂CO₃ |
| Solvent | Water | Dioxane, Toluene, or DMF |
| Temperature | 100 °C | 110-130 °C |
| Reaction Time | 24 hours | 24-48 hours |
Table 2: Representative Yields for N-Arylation of Carbazoles with Aryl Halides
| Aryl Halide | Ligand | Solvent | Yield (%) |
| Iodobenzene | 1,10-phenanthroline | Dioxane | 85-95 |
| Bromobenzene | L-proline | DMSO | 70-85 |
| 4-Iodoanisole | Prolinamide | Water | 80-90[2] |
| 4-Bromotoluene | 1,10-phenanthroline | Toluene | 75-85 |
Yields are based on literature for the N-arylation of carbazole and related systems and serve as a general guide. Actual yields for this compound may vary.
Visualizations
Caption: Proposed catalytic cycle for the Ullmann N-arylation of carbazole.
Caption: General experimental workflow for the Ullmann N-arylation.
References
Application Notes and Protocols for the Synthesis of 9H-Carbazol-4-amine via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This methodology has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals and functional organic materials. The synthesis of 9H-Carbazol-4-amine, a key intermediate for various bioactive molecules and organic electronic materials, can be efficiently achieved using this reaction.
Direct amination with ammonia is often challenging due to its low reactivity and tendency to deactivate the palladium catalyst.[2] A more robust and widely adopted strategy involves a two-step sequence: the Buchwald-Hartwig coupling of a halo-carbazole with an ammonia surrogate, followed by a deprotection step to unveil the primary amine. This application note provides detailed protocols for the synthesis of this compound from 4-bromo-9H-carbazole using benzophenone imine as an ammonia equivalent, followed by acidic hydrolysis.
Reaction Scheme
The synthesis of this compound via this two-step approach can be depicted as follows:
Step 1: Buchwald-Hartwig Amination
4-bromo-9H-carbazole reacts with benzophenone imine in the presence of a palladium catalyst, a phosphine ligand, and a base to form N-(diphenylmethylene)-9H-carbazol-4-amine.
Step 2: Hydrolysis
The intermediate imine is hydrolyzed under acidic conditions to yield this compound.
Comparative Data of Reaction Conditions
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize various conditions for the amination of aryl halides with ammonia surrogates, providing a basis for optimization.
Table 1: Comparison of Catalysts and Ligands for the Amination of Aryl Bromides with Benzophenone Imine
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 18 | ~85-95 |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 24 | ~80-90 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 12 | ~75-85 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | THF | 65 | 24 | ~80-90 |
Table 2: Influence of Base and Solvent on the Amination of 4-Bromoarenes
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| NaOt-Bu | Toluene | 80-110 | 85-95 |
| K₂CO₃ | Dioxane | 100-120 | 70-85 |
| Cs₂CO₃ | THF | 65-80 | 75-90 |
| LiHMDS | Toluene | 60-80 | 80-92 |
Experimental Protocols
Protocol 1: Synthesis of N-(diphenylmethylene)-9H-carbazol-4-amine
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl bromides with benzophenone imine.
Materials:
-
4-bromo-9H-carbazole
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and X-Phos (4 mol%) under an inert atmosphere (e.g., argon or nitrogen).
-
Add 4-bromo-9H-carbazole (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Evacuate the flask and backfill with inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-bromo-9H-carbazole.
-
Add benzophenone imine (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-(diphenylmethylene)-9H-carbazol-4-amine.
Protocol 2: Synthesis of this compound (Hydrolysis)
This protocol describes the acidic hydrolysis of the intermediate imine.
Materials:
-
N-(diphenylmethylene)-9H-carbazol-4-amine
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the N-(diphenylmethylene)-9H-carbazol-4-amine (1.0 eq) in THF.
-
Add 2 M HCl solution (5-10 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Neutralize the reaction mixture by the careful addition of a saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Buchwald-Hartwig Catalytic Cycle.
Caption: Experimental Workflow for Synthesis.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide and other strong bases are corrosive and moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin and eyes.
-
Organic solvents like toluene and THF are flammable. Use in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination provides a reliable and high-yielding route for the synthesis of this compound. The use of an ammonia surrogate such as benzophenone imine, followed by a straightforward hydrolysis step, circumvents the challenges associated with the direct use of ammonia. The provided protocols and comparative data offer a solid foundation for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.
References
Application Notes and Protocols: 9H-Carbazol-4-amine as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Carbazol-4-amine is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique tricyclic structure, featuring a fused aromatic system with a strategically positioned amino group, serves as a versatile starting point for the synthesis of a diverse array of biologically active molecules. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document provides detailed application notes and experimental protocols for utilizing this compound as a key building block in the discovery and development of novel therapeutic agents. The carbazole nucleus is a prominent feature in many biologically active compounds, and its derivatives have shown potential in targeting various diseases.[1][2]
Applications in Drug Discovery
The strategic placement of the amino group at the C4 position of the carbazole ring system allows for a variety of chemical modifications, making it an ideal scaffold for generating compound libraries for high-throughput screening.
Anticancer Agents: Carbazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase I, modulation of the Bcl-2 protein family, and targeting of protein kinases.[1][3] For instance, certain carbazole aminoalcohols have displayed broad-spectrum antiproliferative activities and the ability to induce apoptosis in cancer cell lines.[1]
Antimicrobial Agents: The carbazole scaffold has been successfully incorporated into novel antimicrobial agents. Aminothiazole derivatives of carbazole have shown promising activity against multidrug-resistant bacterial strains like MRSA, with evidence suggesting they act by intercalating into bacterial DNA.[4]
Kinase Inhibitors: The structural features of this compound make it a suitable template for the design of kinase inhibitors.[5][6][7][8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By modifying the 4-amino group, researchers can develop potent and selective inhibitors targeting specific kinases involved in disease progression.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for representative carbazole derivatives, highlighting their potential in various therapeutic areas.
| Compound Class | Target Organism/Cell Line | Biological Activity | IC50/MIC (µM) | Reference |
| Carbazole Aminothiazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 4 | [4] |
| Carbazole Aminoalcohols | A549 (Lung Carcinoma) | Antiproliferative Activity | Single-digit µM range | [1] |
| Carbazole Aminoalcohols | HCT116 (Colon Carcinoma) | Antiproliferative Activity | Single-digit µM range | [1] |
| Carbazole Aminoalcohols | MDA-MB-231 (Breast Cancer) | Antiproliferative Activity | Single-digit µM range | [1] |
| Heptyl-derived Carbazole Aminothiazole | Hep-2 (Laryngeal Carcinoma) | Cytotoxicity | Non-toxic at MIC against MRSA | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for the synthesis and evaluation of novel derivatives of this compound.
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the formation of an amide bond by reacting this compound with an acylating agent.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HBTU) if starting from a carboxylic acid
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (1.5 - 2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
If using an acyl chloride, add it dropwise to the reaction mixture at 0 °C and allow the reaction to warm to room temperature.
-
If using a carboxylic acid, pre-activate it with a coupling agent (1.1 eq) and the tertiary amine base (2.0 eq) in a separate flask for 15-20 minutes before adding it to the this compound solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated carbazole derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated 4-Aminocarbazole Derivative
This protocol outlines the formation of a carbon-carbon bond between a halogenated derivative of this compound and a boronic acid. Note: This protocol assumes prior halogenation of the carbazole core.
Materials:
-
Halogenated 4-aminocarbazole derivative (e.g., 4-amino-X-bromocarbazole) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent mixture (e.g., Toluene/Ethanol, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add the halogenated 4-aminocarbazole derivative, the boronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[9]
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of synthesized carbazole derivatives against bacterial strains.
Materials:
-
Synthesized carbazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare a stock solution of each carbazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the serially diluted compounds.
-
Include positive control wells (broth with bacteria and a standard antibiotic) and negative control wells (broth with bacteria and the solvent).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in drug discovery.
Caption: Synthetic and screening workflow using this compound.
Caption: Proposed mechanism of action for a carbazole-based kinase inhibitor.
Caption: Proposed mechanism of antimicrobial action via DNA intercalation.
References
- 1. researchgate.net [researchgate.net]
- 2. echemcom.com [echemcom.com]
- 3. Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel carbazole aminothiazoles as potential DNA-targeting antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application of 9H-Carbazol-4-amine in Hole-Transporting Materials for OLEDs
Abstract: This document provides detailed application notes and protocols for the use of 9H-Carbazol-4-amine derivatives as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). Carbazole-based materials are recognized for their excellent hole-transporting characteristics, high thermal stability, and wide energy gaps, making them crucial components in the emissive layer of modern OLEDs.[1] This guide summarizes the synthesis, characterization, and application of these materials, presenting key performance data in structured tables and offering detailed experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate molecular design strategies, experimental workflows, and device architectures.
Introduction
Organic Light-Emitting Diodes (OLEDs) have garnered significant attention for their applications in full-color displays and solid-state lighting. The performance of an OLED, including its efficiency and operational lifetime, is critically dependent on the properties of the organic materials used, particularly the hole-transporting layer (HTL). An effective HTL facilitates the injection of holes from the anode and their transport to the emissive layer, while also blocking the leakage of electrons to the anode.
Carbazole and its derivatives have emerged as a prominent class of materials for HTLs due to their inherent electron-donating properties, excellent hole mobility, and robust thermal and chemical stability.[2][3][4][5] Specifically, derivatives of this compound offer a versatile platform for designing novel HTMs with tailored optoelectronic properties. By modifying the molecular structure, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, glass transition temperature (Tg), and charge carrier mobility to optimize device performance.[6][7] This document focuses on the application of such derivatives, providing researchers with the necessary data and protocols to utilize these advanced materials in OLED fabrication.
Molecular Design and Synthesis
The general strategy for designing hole-transporting materials based on this compound involves the conjugation of the carbazole moiety with other aromatic units, such as triphenylamine, to enhance thermal stability and hole-transporting capabilities.[6] The synthesis of these materials is often achieved through cross-coupling reactions, such as the Suzuki coupling reaction.[6][8]
Caption: Molecular Design and Synthesis Workflow.
Experimental Protocols
General Synthesis Protocol for this compound based HTMs via Suzuki Coupling
This protocol is a generalized procedure based on the synthesis of novel HTMs derived from 4-(9H-carbazol-9-yl)triphenylamine.[6][8]
Materials:
-
9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid
-
Aryl halide derivative (e.g., 9-(3-bromo-5-(9H-carbazol-9-yl)phenyl)-9H-carbazole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Toluene
-
Deionized water
-
Magnesium sulfate
-
n-hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask, combine 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, the desired aryl halide, Pd(PPh₃)₄, and K₂CO₃ in a mixture of toluene and water.
-
Degas the mixture by bubbling with nitrogen or argon for 30 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere and maintain for 24 hours.
-
After cooling to room temperature, extract the organic layer and wash it with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and dichloromethane as the eluent to obtain the final product.
OLED Device Fabrication Protocol
The following is a general protocol for the fabrication of a multilayer OLED device using the synthesized HTMs.[6]
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Hole injection layer (HIL) material (e.g., HATCN)
-
Hole transport layer (HTL) material (e.g., NPB and the synthesized carbazole derivative)
-
Emissive layer (EML) host material (e.g., CBP)
-
Emissive layer (EML) dopant (e.g., Ir(ppy)₃)
-
Electron transport layer (ETL) material (e.g., Bphen)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum - Al)
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and the metal cathode sequentially onto the ITO substrate. The deposition rates and thicknesses should be precisely controlled. A typical device structure is: ITO / HIL / HTL / EML / ETL / EIL / Al.
-
The emissive layer is typically co-evaporated from the host and dopant materials with a specific doping concentration.
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Caption: OLED Fabrication Workflow.
Characterization Methods
The performance of the synthesized HTMs and the fabricated OLEDs is evaluated using a range of characterization techniques.
-
Thermal Properties: The glass transition temperature (Tg) and decomposition temperature (Td) are determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Photophysical Properties: UV-visible absorption and photoluminescence (PL) spectra are recorded using a spectrophotometer and a fluorescence spectrometer, respectively.
-
Electrochemical Properties: Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the materials.
-
Device Performance: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and Commission Internationale de l'Eclairage (CIE) coordinates are measured using a source meter and a spectroradiometer.
Performance Data
The following tables summarize the key performance data of OLEDs incorporating various this compound based HTMs.
Table 1: Thermal and Photophysical Properties of Selected HTMs
| Material | Tg (°C) | Td (°C, 5% loss) | HOMO (eV) | LUMO (eV) | Eg (eV) |
| 3a | 148 | 450 | -5.80 | -2.26 | 3.54 |
| 3b | 165 | 480 | -6.15 | -2.89 | 3.26 |
| 3c | 155 | 520 | -5.78 | -2.43 | 3.35 |
Data sourced from Molecules 2014, 19, 14247-14256.[6][8]
Table 2: Electroluminescent Performance of OLEDs with Different HTMs
| Device | HTM | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE (x, y) |
| I | NPB only | 3.2 | 25.7 | 19.2 | 9.4 | (0.31, 0.61) |
| II | 3a | 3.5 | 20.1 | 15.8 | 7.0 | (0.29, 0.53) |
| III | 3b | 3.3 | 38.5 | 28.9 | 13.8 | (0.31, 0.61) |
| IV | 3c | 3.1 | 39.2 | 29.3 | 14.0 | (0.31, 0.61) |
Data sourced from Molecules 2014, 19, 14247-14256.[6][8]
Device Architecture and Energy Level Diagram
The architecture of an OLED plays a crucial role in its performance. A typical multilayer structure is designed to optimize charge injection, transport, and recombination within the emissive layer.
Caption: OLED Device Architecture and Energy Levels.
Conclusion
Derivatives of this compound have demonstrated significant potential as high-performance hole-transporting materials for OLEDs. Their excellent thermal stability and tunable electronic properties allow for the fabrication of efficient and durable devices. The protocols and data presented in this document provide a comprehensive resource for researchers and engineers working on the development of next-generation OLED technologies. Further exploration of novel carbazole-based structures will likely lead to even greater advancements in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 9H-Carbazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 9H-Carbazol-4-amine derivatives and their evaluation as potential anticancer agents. The protocols and data presented are compiled from recent scientific literature and are intended to serve as a guide for researchers in the field of oncology drug discovery.
Introduction
Carbazole scaffolds are a prominent structural motif in medicinal chemistry, exhibiting a wide range of biological activities. Among these, this compound derivatives have emerged as a promising class of compounds in anticancer research. Their planar structure allows for intercalation with DNA, and various substitutions on the carbazole ring can lead to interactions with specific cellular targets, ultimately inducing cancer cell death.[1][2] This document outlines the synthesis of these derivatives, presents their cytotoxic activity against various cancer cell lines, and provides detailed protocols for their biological evaluation.
Synthesis of this compound Derivatives
A common synthetic route to generate diverse this compound derivatives involves a multi-step process starting from readily available carbazole or tetrahydrocarbazole precursors. A representative synthetic workflow is illustrated below.
Caption: Synthetic workflow for 1,3-dithiolated carbazol-4-amines.
General Experimental Protocol: Synthesis of 1,3-dithiolated carbazol-4-amines
This protocol describes a sequential thiolation reaction to synthesize multisubstituted carbazol-4-amines from tetrahydrocarbazol-4-one oximes.[3]
Materials:
-
Tetrahydrocarbazol-4-one oxime
-
Aryl thiol
-
Appropriate solvent (e.g., DMSO)
-
Catalyst/Reagent for radical initiation (if necessary)
Procedure:
-
Dissolve tetrahydrocarbazol-4-one oxime and the aryl thiol in the chosen solvent in a reaction vessel.
-
The reaction may proceed via an iminyl radical intermediate.[3]
-
The reaction mixture is stirred at a specified temperature for a designated time, which can be optimized based on the specific substrates.
-
Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to yield the desired 1,3-dithiolated carbazol-4-amine.
Anticancer Activity of this compound Derivatives
The anticancer potential of synthesized this compound derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.
Quantitative Data Summary
| Compound Reference | Cancer Cell Line | IC50 (µM) |
| Compound 4 | MDA-MB-231 (Breast) | 0.73 ± 0.74 |
| Compound 3 | MDA-MB-231 (Breast) | 1.44 ± 0.97 |
| Compound 5 | MDA-MB-231 (Breast) | 6.59 ± 0.68 |
| Compound 2 | MDA-MB-231 (Breast) | 8.19 ± 0.26 |
| Compound 1 | MDA-MB-231 (Breast) | 43.45 ± 1.21 |
| Compound 4 | MCF-7 (Breast) | Moderately active |
| Compound 10 | HepG2 (Liver) | 7.68 |
| Compound 11 | HepG2 (Liver) | 7.68 |
| Compound 10 | HeLa (Cervical) | 10.09 |
| Compound 9 | HeLa (Cervical) | 7.59 |
| Compound 11 | MCF-7 (Breast) | 6.44 |
| DMCM | U87 MG (Glioblastoma) | 13.34 |
| Compound 15 | U87MG (Glioblastoma) | 18.50 |
| Compound 27 | U87MG (Glioblastoma) | 17.97 |
| Compound 28 | U87MG (Glioblastoma) | 15.25 |
Table compiled from data reported in multiple studies.[1][2][4][5][6]
Experimental Protocols for Anticancer Evaluation
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[6][7]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HepG2, HeLa, U87 MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized carbazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized carbazole derivatives (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanism of Action: Signaling Pathways
This compound derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death). This process is often mediated by complex signaling pathways. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway by carbazole derivatives can lead to apoptosis.[8] Additionally, these compounds have been shown to interact with DNA, potentially leading to cell cycle arrest and apoptosis.[1][2]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by carbazole derivatives.
Conclusion
The synthesis and evaluation of this compound derivatives represent a promising avenue for the discovery of novel anticancer therapeutics. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and test new analogs with improved potency and selectivity. Further investigations into the precise molecular mechanisms of action will be crucial for the clinical development of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of multisubstituted carbazol-4-amines from tetrahydrocarbazol-4-one oximes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for incorporating 9H-Carbazol-4-amine into polymer synthesis
Application Note: Synthesis of Novel Carbazole-Based Polymers
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds extensively utilized in the development of functional materials.[1] The carbazole moiety's rigid, planar π-conjugated system imparts unique photophysical properties and high thermal stability, making it a valuable building block for advanced polymers.[1] While much research has focused on N-substituted or 3,6-disubstituted carbazoles for electronic applications, the use of amino-functionalized carbazoles, such as 9H-Carbazol-4-amine, opens avenues for novel polymers with potential applications in the biomedical and pharmaceutical fields.[1][2] The primary amine group serves as a versatile handle for polymerization, allowing incorporation into polymer backbones via step-growth mechanisms.
This application note provides detailed protocols for two distinct methods for polymerizing this compound:
-
Route A: Low-Temperature Solution Polycondensation to form a functional aromatic polyamide.
-
Route B: Chemical Oxidative Polymerization to form a conjugated polymer.
These protocols are designed for researchers in materials science, polymer chemistry, and drug development who are interested in creating novel polymers with the unique electronic and potential bioactive properties of the carbazole nucleus. Such polymers could find use as drug delivery vehicles, functional excipients, or as materials with intrinsic therapeutic activity.[3]
Proposed Polymerization Protocols
While numerous carbazole-containing polymers have been synthesized, specific literature on the polymerization of this compound is scarce. The following protocols are based on well-established methods for the polymerization of aromatic amines.
Route A: Synthesis of Poly(4-amino-9H-carbazole-co-terephthalamide) via Low-Temperature Solution Polycondensation
This method involves the reaction of an aromatic diamine (or in this case, a monoamine that can act as a chain-extender or end-capper, or be copolymerized if derivatized into a diamine) with a diacid chloride to form an aromatic polyamide (aramid).[4][5] This protocol outlines the reaction with terephthaloyl chloride. The resulting polyamide incorporates the carbazole moiety directly into the polymer backbone.
Materials:
-
This compound (Monomer)
-
Terephthaloyl chloride (Comonomer)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous (Acid scavenger)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, argon/nitrogen inlet, and a drying tube.
-
Low-temperature bath (ice-salt or cryocooler)
-
Syringes and needles
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Experimental Procedure:
-
Monomer Dissolution: In a flame-dried three-neck flask under a positive pressure of inert gas, dissolve this compound (e.g., 1.82 g, 10 mmol) in anhydrous NMP (40 mL).
-
Cooling: Cool the stirred solution to 0°C using a low-temperature bath.
-
Base Addition: Add anhydrous pyridine (0.87 mL, 11 mmol) to the solution as an acid scavenger.
-
Comonomer Addition: Slowly add a solution of terephthaloyl chloride (2.03 g, 10 mmol) in anhydrous NMP (10 mL) to the cooled amine solution dropwise over 30 minutes. Ensure the temperature remains between 0°C and 5°C.[4]
-
Polymerization: After the addition is complete, maintain the reaction at 0-5°C for 2 hours, then allow it to slowly warm to room temperature and continue stirring for 18-24 hours. The solution will become significantly more viscous as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (400 mL) to precipitate the polyamide.
-
Purification: Filter the fibrous polymer precipitate using a Büchner funnel. Wash the collected solid extensively with methanol and then with hot water to remove NMP and pyridine hydrochloride.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Route B: Synthesis of Poly(this compound) via Chemical Oxidative Polymerization
This method utilizes a chemical oxidant to induce the coupling of aromatic amine monomers, forming a conjugated polymer backbone.[6] This route is expected to produce a polymer with interesting electronic properties due to the extended conjugation.
Materials:
-
This compound (Monomer)
-
Ammonium persulfate (APS), (NH₄)₂S₂O₈ (Oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Ammonium hydroxide (NH₄OH), 0.5 M (for de-doping)
-
Methanol
-
Deionized water
Equipment:
-
Jacketed reaction vessel with a mechanical stirrer and temperature control.
-
Beakers and filtration apparatus.
-
Centrifuge (optional, for washing).
-
Vacuum oven.
Experimental Procedure:
-
Monomer Solution: Dissolve this compound (e.g., 1.82 g, 10 mmol) in 100 mL of 1 M HCl in the jacketed reaction vessel. Stir until fully dissolved and cool the solution to 0-5°C.
-
Oxidant Solution: Separately, dissolve ammonium persulfate (2.85 g, 12.5 mmol, 1.25 molar ratio to monomer) in 50 mL of 1 M HCl and cool to 0-5°C.[7]
-
Polymerization: Add the cold oxidant solution dropwise to the stirred monomer solution over a period of 1 hour. The reaction mixture will gradually change color, often to dark green or black, indicating polymer formation.
-
Reaction Time: Continue stirring the reaction mixture at 0-5°C for 24 hours.
-
Isolation: Isolate the precipitated polymer (in its doped, salt form) by filtration. Wash the precipitate with 1 M HCl until the filtrate is colorless, then wash with methanol to remove unreacted monomer and oligomers.
-
De-doping (Neutralization): To obtain the neutral polymer base, stir the filtered solid in 150 mL of 0.5 M ammonium hydroxide for 6-8 hours.
-
Final Washing & Drying: Filter the de-doped polymer, wash thoroughly with deionized water until the filtrate is neutral, and then wash with methanol. Dry the final polymer product in a vacuum oven at 60°C for 24 hours.
Data Presentation
The following tables summarize the proposed experimental conditions and expected properties of the resulting polymers. The property values are estimates based on data for analogous aromatic polyamides and polyanilines.[7][8][9]
Table 1: Summary of Polymerization Conditions
| Parameter | Route A: Polycondensation | Route B: Oxidative Polymerization |
|---|---|---|
| Monomer | This compound | This compound |
| Comonomer/Oxidant | Terephthaloyl chloride | Ammonium persulfate |
| Molar Ratio (Mono:Co/Oxi) | 1 : 1 | 1 : 1.25 |
| Solvent | Anhydrous NMP | 1 M Hydrochloric Acid |
| Temperature | 0°C to Room Temp. | 0 - 5 °C |
| Reaction Time | ~24 hours | 24 hours |
| Precipitation/Wash | Methanol / Water | 0.5 M NH₄OH / Water / Methanol |
Table 2: Expected Polymer Properties and Characterization Data
| Property | Route A: Polyamide | Route B: Oxidized Polymer | Method of Analysis |
|---|---|---|---|
| Appearance | Off-white to light brown fibrous solid | Dark green or black powder | Visual Inspection |
| Solubility | Soluble in NMP, DMAc, DMSO | Limited solubility, possibly in NMP | Solubility Tests |
| Inherent Viscosity | 0.2 - 0.5 dL/g | N/A | Viscometry |
| Mn (Number Avg. MW) | 15,000 - 30,000 g/mol | 2,000 - 5,000 g/mol | GPC |
| PDI (Mn/Mw) | 1.8 - 2.5 | > 2.5 (typically broad) | GPC |
| Glass Transition (Tg) | 240 - 280 °C | Not clearly defined | DSC |
| 10% Weight Loss (Td) | > 300 °C | > 250 °C | TGA |
| FT-IR Peaks (cm⁻¹) | ~3300 (N-H), ~1650 (Amide C=O) | ~1580 & ~1490 (Quinoid/Benzenoid) | FT-IR Spectroscopy |
Characterization Methodologies
-
FT-IR Spectroscopy: To confirm functional groups. For Route A, look for the appearance of the amide I (~1650 cm⁻¹) and amide II bands, and the disappearance of the acid chloride C=O stretch. For Route B, look for the characteristic peaks of quinoid and benzenoid rings, indicating a conjugated backbone.
-
NMR Spectroscopy (¹H, ¹³C): To elucidate the detailed chemical structure of the polymer. This is most effective for soluble polymers like the polyamide from Route A.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the soluble polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the temperature at which weight loss occurs. Aromatic polyamides are expected to be highly stable.[9]
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions, such as the glass transition temperature (Tg), which provides insight into the polymer's amorphous or semi-crystalline nature.[10]
Visualizations: Workflows and Schemes
Figure 1: General experimental workflow for the synthesis and characterization of carbazole-based polymers.
Figure 2: Reaction schemes for the two proposed routes for polymerizing this compound.
Figure 3: Conceptual pathway for a carbazole polymer in a drug delivery system.
Applications in Drug Development
Polymers derived from this compound are of particular interest to drug development professionals for several reasons:
-
Bioactive Scaffolds: The carbazole nucleus is a "privileged structure" in medicinal chemistry, found in numerous compounds with potent anticancer, antimicrobial, and neuroprotective activities. Incorporating this moiety into a polymer backbone could yield materials with inherent biological activity.
-
Drug Delivery Systems: Aromatic polyamides can be engineered into nanoparticles, micelles, or hydrogels for controlled drug release.[3] The carbazole unit could provide beneficial π-π stacking interactions with aromatic drug molecules, potentially increasing drug loading capacity and stability.
-
Targeted Therapies: Similar to how pyrrole-imidazole polyamides are designed to bind specific DNA sequences and modulate gene expression, carbazole-based polymers could be functionalized with targeting ligands (e.g., antibodies, folic acid) to deliver therapeutic payloads specifically to diseased cells, minimizing systemic toxicity.[3][11][12]
-
Biocompatible Materials: The properties of the synthesized polymers, such as solubility and degradation, can be tuned by selecting different comonomers (in Route A) or by creating copolymers, allowing for the design of biocompatible materials for implants or tissue engineering scaffolds.
References
- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid solid-phase synthesis of DNA-binding pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic pyrrole-imidazole polyamides targeted to the androgen response element [authors.library.caltech.edu]
Application Notes and Protocols: 9H-Carbazol-4-amine in the Design of Fluorescent Probes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a significant class of heterocyclic aromatic compounds widely utilized in the development of fluorescent probes for biological imaging.[1][2] Their rigid, planar structure, excellent photophysical properties, and the ability to be chemically modified make them ideal scaffolds for creating sensors that can visualize and quantify biological analytes in living systems.[1][3] Specifically, 9H-Carbazol-4-amine, with its reactive amino group, serves as a versatile building block for designing probes that can detect a variety of species, including metal ions, reactive oxygen species (ROS), and changes in the cellular microenvironment.[1] The carbazole moiety typically acts as the fluorophore, and its emission properties can be modulated through substitution at the nitrogen atom (N9) or the aromatic backbone (C1, C2, C3, C4, C5, C6, C7, C8).[2][3] This document provides detailed application notes and protocols for the use of this compound in designing and utilizing fluorescent probes for biological imaging.
Data Presentation: Photophysical Properties of Carbazole-Based Probes
The photophysical properties of fluorescent probes are critical for their application in biological imaging. The following tables summarize typical quantitative data for carbazole-based probes, providing a reference for probe design and experimental setup.
Table 1: General Photophysical Properties of Carbazole Derivatives
| Property | Typical Value Range | Reference |
| Absorption Maximum (λabs) | 300 - 400 nm | [1] |
| Emission Maximum (λem) | 400 - 600 nm | [4] |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.9 | [4] |
| Stokes Shift | 50 - 150 nm | [1] |
| Fluorescence Lifetime (τ) | 1 - 10 ns | [4] |
Table 2: Exemplary Data for Specific Carbazole-Based Fluorescent Probes
| Probe Target | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| Cu²⁺ | ~370 | ~450 (quenched) | - | Varies | [2] |
| Hg²⁺ | ~350 | ~480 (enhanced) | - | 5.1 x 10⁻⁸ M | [5] |
| H₂S | ~330 | ~450 (enhanced) | - | 27 nM | [6] |
| Hydrazine | ~330 | ~460 (enhanced) | - | 2.673 x 10⁻⁶ M | [7] |
Signaling Pathways and Experimental Workflows
Probe Design and Sensing Mechanism
The design of a fluorescent probe based on this compound typically involves the attachment of a recognition moiety to the amino group. This recognition group is designed to selectively interact with the target analyte. The interaction then triggers a change in the photophysical properties of the carbazole fluorophore, leading to a detectable signal. Common sensing mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
References
- 1. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of two novel carbazole-based fluorescent probes and their application in detecting Hg2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Construction of a novel fluorescent probe based on a carbazole platform for the rapid and specific detection of H2S and its application in bioimaging and food detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophilic Substitution Reactions on 9H-Carbazol-4-amine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for performing electrophilic substitution reactions on 9H-Carbazol-4-amine. Carbazole derivatives are a critical scaffold in medicinal chemistry and materials science. The presence of the activating amino group at the 4-position of the carbazole nucleus significantly influences the regioselectivity and reactivity towards electrophiles. These application notes describe model protocols for halogenation, nitration, and Friedel-Crafts acylation, offering a foundational guide for the synthesis of novel functionalized 4-aminocarbazole derivatives.
Introduction
Carbazole and its derivatives are of significant interest due to their presence in numerous biologically active natural products and pharmaceuticals. The carbazole ring system is an electron-rich aromatic scaffold, making it amenable to electrophilic substitution. The introduction of an amino group at the C-4 position further enhances the electron density of the aromatic rings, increasing the molecule's reactivity towards electrophiles.
The amino group is a strong activating, ortho-, para-directing group. In the context of the this compound structure, this directing effect, in concert with the inherent reactivity of the carbazole nucleus, is anticipated to direct incoming electrophiles primarily to the C-1, C-3, and C-5 positions. Due to the strong activation, milder reaction conditions are often necessary compared to those used for unsubstituted carbazole to prevent polysubstitution and side reactions.
These protocols provide a starting point for the controlled electrophilic functionalization of this compound, a key building block for the development of novel therapeutic agents and functional materials.
General Experimental Workflow
The general workflow for the electrophilic substitution on this compound involves the dissolution of the substrate in an appropriate solvent, followed by the controlled addition of the electrophilic reagent, often at reduced temperatures to manage the reaction's exothermicity. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified, typically by recrystallization or column chromatography.
Caption: General workflow for electrophilic substitution.
Experimental Protocols
Caution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Monobromination
The high reactivity of this compound necessitates the use of a mild brominating agent to achieve selective monobromination. N-Bromosuccinimide (NBS) is a suitable choice.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
For further purification, dissolve the crude product in DCM, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Nitration
Due to the susceptibility of the amino group to oxidation and the high activation of the ring, nitration must be performed under very mild conditions. A mixture of nitric acid in acetic acid is a common reagent for activated systems.
-
Materials:
-
This compound
-
Acetic acid (glacial)
-
Nitric acid (70%)
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
-
Procedure:
-
Suspend this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the internal temperature below 5 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Protocol 3: Friedel-Crafts Acylation
The amino group can complex with Lewis acids, deactivating the ring. Therefore, Friedel-Crafts reactions on amino-substituted aromatics can be challenging. A common strategy is to first protect the amino group as an amide, which is less basic but still activating and ortho-, para--directing. The following protocol assumes the use of N-acetyl-protected 4-aminocarbazole.
-
Materials:
-
N-(9H-Carbazol-4-yl)acetamide
-
Acetyl chloride (or another acyl halide)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) to form the acylium ion complex.
-
In a separate flask, dissolve N-(9H-Carbazol-4-yl)acetamide (1.0 eq) in anhydrous DCM.
-
Add the substrate solution dropwise to the AlCl₃/acetyl chloride suspension at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by pouring it onto a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting ketone by column chromatography or recrystallization.
-
The acetyl protecting group can be removed under acidic or basic hydrolysis conditions if the free amine is desired.
-
Predicted Regioselectivity and Data Summary
The amino group at C-4 and the nitrogen at the 9-position of the carbazole ring system will direct electrophilic attack. The most activated positions, and therefore the most likely sites for monosubstitution, are C-1, C-3, and C-5. The exact ratio of isomers will depend on the specific electrophile and reaction conditions.
Caption: Predicted regiochemical outcomes.
The following table summarizes the expected reaction parameters and products. Note that yields are hypothetical and will vary based on specific experimental execution.
| Reaction | Electrophile Reagent(s) | Solvent | Temp. (°C) | Expected Major Product(s) | Hypothetical Yield (%) |
| Bromination | N-Bromosuccinimide (NBS) | DMF | 0 to RT | 1-Bromo- and/or 3-Bromo-9H-Carbazol-4-amine | 60-85 |
| Nitration | HNO₃ / CH₃COOH | CH₃COOH | 0 - 5 | 1-Nitro- and/or 3-Nitro-9H-Carbazol-4-amine | 40-60 |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | DCM | 0 to RT | N-(1-acetyl- and/or 3-acetyl-9H-Carbazol-4-yl)acetamide | 50-75 |
Characterization
The synthesized products should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and determine the position of substitution.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: To identify key functional groups.
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Melting Point: To assess the purity of solid products.
Conclusion
The protocols outlined in these application notes provide a robust framework for the electrophilic substitution of this compound. The strong activating nature of the 4-amino group requires careful control of reaction conditions to achieve desired selectivity and avoid unwanted side reactions. These methods open avenues for the synthesis of a diverse library of functionalized carbazole derivatives for applications in drug discovery and materials science. Further optimization of these protocols may be necessary to achieve higher yields and specific isomer distributions for individual target molecules.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9H-Carbazol-4-amine
Welcome to the technical support center for the synthesis of 9H-Carbazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main strategies for the synthesis of this compound:
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Nitration and Reduction Pathway: This is a classical and widely used method. It involves the nitration of a carbazole precursor, typically N-protected, to introduce a nitro group at the C4 position, followed by the reduction of the nitro group to the desired amine.
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Cross-Coupling Reactions: Modern catalytic methods such as the Buchwald-Hartwig amination or Ullmann condensation can be employed.[1][2][3] These methods typically involve the coupling of a 4-halocarbazole (e.g., 4-bromo or 4-iodocarbazole) with an ammonia equivalent.[3][4]
Q2: Why is N-protection of the carbazole nitrogen often necessary before electrophilic substitution reactions like nitration?
A2: The nitrogen atom in the carbazole ring is susceptible to reaction with electrophiles. N-protection, for instance by acetylation to form 9-acetylcarbazole, serves two main purposes: it prevents side reactions at the nitrogen atom and can help direct electrophilic substitution to specific positions on the carbazole ring.
Q3: I am observing a mixture of isomers during the nitration of carbazole. How can I improve the regioselectivity for the 4-position?
A3: Achieving high regioselectivity in the nitration of carbazole can be challenging as the C3 and C6 positions are often more reactive. To favor substitution at the C4 position, consider the following:
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Protecting Group Strategy: The choice of the N-protecting group can influence the position of nitration.
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Reaction Conditions: Carefully controlling the temperature, concentration, and choice of nitrating agent can affect the isomeric ratio.
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Directed C-H Functionalization: Advanced methods involving directing groups can achieve high regioselectivity for positions that are typically less reactive.
Q4: My reduction of 4-nitrocarbazole to 4-aminocarbazole is incomplete. What are the common causes and how can I drive the reaction to completion?
A4: Incomplete reduction is a common issue.[5] Key factors to consider are:
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Activity of the Reducing Agent: Ensure your reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl) or catalyst (e.g., Pd/C) is of high quality and active.[5] For catalytic hydrogenation, the catalyst may need to be fresh or from a reliable source.[5]
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Stoichiometry: Use a sufficient excess of the reducing agent.[5]
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Solubility: The nitro compound must be soluble in the reaction solvent.[5] If solubility is an issue, consider a co-solvent system.[5]
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Reaction Temperature: Some reductions may require heating to proceed at a reasonable rate.[5]
Q5: I am getting a low yield in my Buchwald-Hartwig amination of 4-bromocarbazole. What are the critical parameters to optimize?
A5: Low yields in Buchwald-Hartwig aminations can often be traced back to several factors:[1][2]
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Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Sterically hindered and electron-rich ligands are often preferred.[1]
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Base: The strength and solubility of the base (e.g., NaOtBu, Cs₂CO₃) can significantly impact the reaction rate.
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Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation.
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Reaction Temperature: The temperature needs to be optimized for the specific substrate and catalyst system.
Troubleshooting Guides
Problem 1: Low Yield in the Nitration of N-Acetylcarbazole to 9-Acetyl-4-nitrocarbazole
| Potential Cause | Troubleshooting Recommendation |
| Formation of Multiple Isomers | The C3 and C6 positions of the carbazole ring are electronically richer and more susceptible to electrophilic attack. Carefully control the reaction temperature; lower temperatures often favor the thermodynamically more stable product. Consider using a milder nitrating agent. |
| Di-nitration or Poly-nitration | Use a stoichiometric amount of the nitrating agent. Adding the nitrating agent slowly and at a low temperature can help to control the extent of nitration. |
| Incomplete Reaction | Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of Starting Material | Harsh acidic conditions can lead to the degradation of the carbazole ring. Use the mildest effective nitrating conditions. |
Problem 2: Incomplete Reduction of 9-Acetyl-4-nitrocarbazole
| Potential Cause | Troubleshooting Recommendation |
| Inactive Reducing Agent/Catalyst | For reductions with metals like SnCl₂ or Fe, ensure the metal is finely powdered and activated if necessary.[5] For catalytic hydrogenation (e.g., Pd/C), use a fresh or high-quality catalyst.[5] |
| Poor Solubility of Starting Material | The nitro-substituted carbazole may have limited solubility. Choose a solvent or co-solvent system in which the starting material is fully dissolved at the reaction temperature.[5] |
| Insufficient Amount of Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O) to 3-5 equivalents.[5] |
| Formation of Stable Intermediates | The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamino). If these intermediates are stable under the reaction conditions, they may not be fully reduced. Increasing the reaction time or temperature may be necessary. |
Problem 3: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Recommendation |
| Product Tailing on Silica Gel Column | The amine functional group can interact strongly with the acidic silica gel, leading to peak tailing. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape. |
| Co-elution with Side Products | If side products from the reduction step (e.g., azoxy or azo compounds) are present, optimize the chromatography conditions. A gradient elution with a solvent system like dichloromethane/methanol may be effective. |
| Product Oxidation | Aromatic amines can be susceptible to oxidation, leading to colored impurities. Work up the reaction and perform the purification under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the purified product under an inert atmosphere and protected from light. |
Experimental Protocols
Route 1: Nitration and Reduction Pathway
Step 1: Synthesis of 9-Acetylcarbazole
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Procedure: To a solution of 9H-carbazole (1 equivalent) in a suitable solvent such as dichloromethane, add acetic anhydride (1.2 equivalents) and a catalytic amount of a strong acid (e.g., sulfuric acid). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of 9-Acetyl-4-nitrocarbazole
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Procedure: Cool a solution of 9-acetylcarbazole (1 equivalent) in acetic acid to 0 °C. Slowly add a nitrating mixture of fuming nitric acid and sulfuric acid while maintaining the temperature below 5 °C. Stir the reaction at this temperature for 1-2 hours. Pour the reaction mixture onto ice and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Step 3: Synthesis of this compound
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Procedure: To a solution of 9-acetyl-4-nitrocarbazole (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, 4 equivalents).[5] Heat the mixture to reflux for 3-5 hours.[5] Cool the reaction to room temperature and remove the solvent under reduced pressure.[5] Add a saturated solution of sodium bicarbonate to the residue until the solution is basic. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Route 2: Buchwald-Hartwig Amination
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Procedure: In an oven-dried Schlenk tube under an inert atmosphere, combine 4-bromocarbazole (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 equivalents). Add a source of ammonia, such as benzophenone imine, followed by an anhydrous, degassed solvent like toluene. Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS. After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The imine can be cleaved under acidic conditions to yield the desired primary amine, which is then purified by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of Aromatic Nitro Compounds
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Reference |
| SnCl₂·2H₂O | Ethanol | Reflux | 3-5 | 70-95 | [5] |
| Fe / HCl | Ethanol/Water | Reflux | 2-6 | 65-90 | [5] |
| Pd/C, H₂ | Ethanol or Methanol | Room Temperature | 1-4 | 85-99 | [5] |
| Sodium Dithionite | Dioxane/Water | 80-100 | 1-3 | 75-90 | General Knowledge |
Table 2: Troubleshooting Guide for Low Yield in Buchwald-Hartwig Amination
| Parameter | Common Issue | Recommended Optimization Strategy |
| Catalyst | Inactive or inappropriate palladium source. | Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃). |
| Ligand | Ligand is not suitable for the substrate. | Test a variety of phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[1] |
| Base | Base strength is insufficient or too strong, leading to side reactions. | Evaluate different bases such as NaOtBu, KOtBu, Cs₂CO₃, or K₃PO₄. |
| Solvent | Solvent is not anhydrous or degassed, leading to catalyst deactivation. | Use freshly distilled and degassed solvents like toluene or dioxane. |
| Temperature | Reaction temperature is too low for efficient catalysis or too high, causing degradation. | Optimize the reaction temperature, typically in the range of 80-120 °C. |
Visualizations
Caption: Overview of the primary synthetic routes to this compound.
References
Technical Support Center: Purification of Crude 9H-Carbazol-4-amine
Welcome to the technical support center for the purification of crude 9H-Carbazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in my crude this compound?
A1: Crude this compound, typically synthesized via the reduction of 4-nitro-9H-carbazole, may contain several types of impurities:
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Unreacted Starting Material: Residual 4-nitro-9H-carbazole.
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Incomplete Reduction Byproducts: Intermediates from the nitro group reduction, such as nitroso or hydroxylamino derivatives.
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Isomeric Amines: If the initial nitration of carbazole was not perfectly regioselective, other aminocarbazole isomers might be present.
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Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as pink or brown discolorations.
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Solvent and Reagent Residues: Residual solvents and reagents from the synthesis and workup steps.
Q2: My crude product is a dark, oily substance. How can I get it to crystallize?
A2: The oily nature of the crude product could be due to the presence of impurities that lower the melting point or inhibit crystallization. Consider the following steps:
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Solvent Trituration: Try stirring the crude oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or a mixture of hexanes and ethyl acetate. This can often help to induce crystallization of the amine while dissolving more non-polar impurities.
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Acid-Base Extraction: Perform an acid-base workup to separate the basic this compound from neutral and acidic impurities. Dissolve the crude material in an organic solvent like dichloromethane (DCM) or ethyl acetate and extract with an aqueous acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt. After separating the layers, the aqueous layer can be basified (e.g., with NaOH) to precipitate the purified amine.[1]
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Column Chromatography: If other methods fail, purifying a small batch by column chromatography can provide a purer sample that may be more amenable to crystallization, which can then be used to seed a larger batch.
Q3: I'm seeing significant streaking of my compound on my silica gel TLC plate. What can I do to improve the separation?
A3: Streaking of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silica surface. To mitigate this:
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Add a Basic Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (Et3N) at a concentration of 0.1-2% is commonly used.[2] Alternatively, a few drops of ammonia solution can be added to the mobile phase.[2]
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Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.
Q4: My purified this compound is turning brown/pink upon storage. How can I prevent this?
A4: The color change is likely due to oxidation of the aromatic amine. To minimize degradation:
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Store Under Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon.
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Protect from Light: Store the container in a dark place or wrap it in aluminum foil.
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Low Temperature: Store at a reduced temperature (e.g., in a refrigerator at 2-8°C).
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Use of Antioxidants: For solutions, consider adding a small amount of an antioxidant, though this may not be suitable for all downstream applications.
Troubleshooting Guides
Crystallization Issues
| Issue | Potential Cause | Suggested Solution |
| Product oils out during crystallization | The solvent may be too non-polar, or the cooling rate is too fast. Impurities may also be present. | Add a small amount of a more polar co-solvent in which the compound is soluble. Ensure slow cooling. If impurities are suspected, consider a preliminary purification step like acid-base extraction or column chromatography. |
| Poor recovery after recrystallization | The compound has high solubility in the chosen solvent, even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has a steep solubility curve (high solubility when hot, low solubility when cold). Use the minimum amount of hot solvent necessary to dissolve the crude product. After cooling, place the flask in an ice bath to maximize precipitation. |
| Crystals are still colored after recrystallization | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may reduce your overall yield. A second recrystallization may be necessary. |
Column Chromatography Problems
| Issue | Potential Cause | Suggested Solution |
| Poor separation of product from a close-running impurity | The eluent polarity is not optimized. | Perform a more thorough TLC analysis with various solvent systems to find an eluent that provides better separation (aim for a ΔRf > 0.2). Consider using a shallower solvent gradient during column chromatography. |
| Compound is stuck on the column | The eluent is not polar enough. The compound is strongly interacting with the silica gel. | Gradually increase the polarity of the eluent. If the compound is still not eluting, consider adding a small percentage of a more polar solvent like methanol. For basic compounds, adding triethylamine to the eluent can help reduce strong interactions with the silica. |
| Product elutes with the solvent front | The eluent is too polar. | Start with a much less polar solvent system. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
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Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M aqueous HCl (3 x volume of the organic phase). The basic amine will be protonated and move into the aqueous layer.[1]
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Layer Separation: Separate the aqueous layer.
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Neutral Wash (Optional): Wash the organic layer with brine to remove any residual aqueous acid.
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Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add a base, such as 2M NaOH, with stirring until the solution is basic (pH > 10), which will precipitate the purified amine.[1]
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Determine a suitable eluent system using TLC on silica gel plates. A good starting point is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. To prevent streaking, add ~0.5% triethylamine to the eluent.[2] Aim for an Rf value of ~0.2-0.3 for the this compound.
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Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" method often gives better separation than loading a liquid solution.
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Elution: Elute the column with the chosen solvent system. If separation is difficult, a shallow gradient of increasing polarity can be used (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
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Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Recrystallization
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Solvent Screening: Test the solubility of a small amount of the purified (by acid-base extraction or chromatography) this compound in various solvents at room temperature and with heating. Ideal solvents will fully dissolve the compound when hot but show low solubility when cold. Ethanol, isopropanol, or mixtures like ethyl acetate/hexanes are good candidates to screen.
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Solubility of Carbazole Derivatives (Qualitative)
| Solvent | Carbazole Solubility | This compound (Expected) |
| Water | Sparingly soluble | Very slightly soluble |
| Hexanes | Soluble in hot | Slightly soluble |
| Toluene | Soluble | Soluble |
| Dichloromethane (DCM) | Soluble | Soluble |
| Ethyl Acetate (EtOAc) | Soluble | Soluble |
| Ethanol (EtOH) | Sparingly soluble | Moderately soluble |
| Methanol (MeOH) | More soluble than in water | Moderately soluble |
| Dimethylformamide (DMF) | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |
Visualizations
Experimental Workflow for Purification
References
Overcoming solubility issues of 9H-Carbazol-4-amine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 9H-Carbazol-4-amine in organic solvents.
Troubleshooting Guide
This guide is designed to help you resolve common issues related to the dissolution of this compound during your experiments.
Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?
A1: The low solubility of this compound can be a challenge. Here is a step-by-step approach to troubleshoot this issue:
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Verify Solvent Choice: Based on the carbazole backbone, this compound is expected to have better solubility in polar aprotic solvents and aromatic hydrocarbons. If you are using a non-polar aliphatic or a polar protic solvent, consider switching to a more suitable one.
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Increase Temperature: Gently heating the mixture can significantly increase the solubility of many organic compounds.[1] Use a warm water bath or a heating mantle and monitor the dissolution. Be cautious not to overheat, as it may cause degradation.
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Reduce Particle Size: If the compound is in a crystalline form, grinding it into a fine powder will increase the surface area available for solvation, which can improve the rate of dissolution.[2]
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Use Sonication: Applying ultrasonic waves can help to break down agglomerates and enhance the dissolution process.
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Consider a Co-solvent System: Adding a small amount of a good solvent (a co-solvent) in which this compound is highly soluble can enhance the overall solubility in the bulk solvent.
Q2: I managed to dissolve this compound with heating, but it precipitates out upon cooling. How can I prevent this?
A2: This phenomenon, known as recrystallization or precipitation, occurs when the solution becomes supersaturated as it cools. To address this:
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Maintain a Working Temperature: If your experimental setup allows, maintain a slightly elevated temperature at which the compound remains in solution.
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Use a Co-solvent: The addition of a co-solvent can help to keep the compound in solution even at lower temperatures.
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Prepare a More Dilute Solution: If your experimental protocol can accommodate a lower concentration, reducing the amount of this compound per unit volume of solvent will lower the saturation point.
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Solid Dispersion Technique: For formulation purposes, creating a solid dispersion by dissolving the compound and a carrier polymer in a common solvent and then removing the solvent can enhance solubility and prevent precipitation.
Q3: Can I use pH adjustment to improve the solubility of this compound in organic solvents?
A3: The 4-amino group on the carbazole ring is basic and can be protonated. In protic organic solvents or in the presence of an acid, forming a salt of this compound can significantly increase its solubility. You can try adding a small amount of a suitable organic acid (e.g., acetic acid, trifluoroacetic acid) to your solvent system. However, be mindful that this will change the chemical nature of your compound, which may or may not be suitable for your downstream application.
Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents for dissolving this compound?
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Good Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Chloroform.
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Moderate Solubility: Toluene, Benzene, Tetrahydrofuran (THF), Acetone.
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Low Solubility: Ethanol, Methanol, Hexane, Cyclohexane.
It is always recommended to perform a small-scale solubility test with your intended solvent before proceeding with your main experiment.
Q2: How does the amino group at the 4-position affect the solubility compared to the parent carbazole?
A2: The presence of the amino group (-NH2) introduces a polar functional group capable of hydrogen bonding. This may slightly increase its solubility in polar protic solvents like alcohols compared to the parent carbazole. However, the overall non-polar nature of the large carbazole ring system still dominates its solubility profile.
Q3: Are there any safety precautions I should take when trying to dissolve this compound?
A3: Yes, always follow standard laboratory safety procedures.
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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When heating solvents, use a water bath or a heating mantle with a stirrer and never heat flammable organic solvents with an open flame.
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Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Solubility Data
As specific quantitative solubility data for this compound is limited, the following table provides a qualitative summary based on the known solubility of carbazole and the expected influence of the amino group.
| Solvent Class | Solvent | Expected Solubility of this compound |
| Polar Aprotic | Dimethylformamide (DMF) | High |
| Dimethyl sulfoxide (DMSO) | High | |
| Halogenated | Dichloromethane (DCM) | High |
| Chloroform | High | |
| Aromatic | Toluene | Moderate |
| Benzene | Moderate | |
| Ethers | Tetrahydrofuran (THF) | Moderate |
| Ketones | Acetone | Moderate |
| Alcohols | Methanol | Low to Moderate |
| Ethanol | Low | |
| Aliphatic | Hexane | Very Low |
| Cyclohexane | Very Low |
Experimental Protocols
Protocol 1: General Procedure for Solubility Enhancement by Heating and Sonication
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Weigh the desired amount of this compound and place it in a suitable flask.
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Add the chosen organic solvent to the flask.
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Place the flask in an ultrasonic bath and sonicate for 10-15 minutes.
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If the compound is not fully dissolved, transfer the flask to a temperature-controlled water bath or heating mantle with a magnetic stirrer.
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Gradually increase the temperature while stirring. Do not exceed the boiling point of the solvent.
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Visually inspect for complete dissolution.
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Once dissolved, the solution can be used at the elevated temperature, or cooled down slowly to assess for precipitation.
Protocol 2: Co-solvent Method for Improved Solubility
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Identify a "good" solvent in which this compound is highly soluble (e.g., DMSO or DMF).
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Identify the "bulk" solvent in which the compound has poor solubility but is required for the experiment.
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Dissolve the this compound in a minimal amount of the "good" solvent.
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Slowly add the resulting solution dropwise to the "bulk" solvent while stirring vigorously.
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Observe for any signs of precipitation. The final ratio of the co-solvent to the bulk solvent should be optimized to maintain solubility while minimizing the impact on the experiment.
Visual Guides
Caption: A workflow for troubleshooting the dissolution of this compound.
Caption: Logical relationships between solubility factors and solutions for this compound.
References
Side reactions in the nitration and reduction of 9H-carbazole
Welcome to the technical support center for the nitration and reduction of 9H-carbazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during these synthetic transformations.
Nitration of 9H-Carbazole: Troubleshooting and FAQs
The nitration of 9H-carbazole is a foundational step for the synthesis of many biologically active molecules and functional materials. However, achieving high yield and regioselectivity can be challenging due to the electron-rich nature of the carbazole ring system.
Frequently Asked Questions (FAQs) - Nitration
Q1: Why am I getting a mixture of nitrated isomers (1-, 2-, 3-, and 6-nitrocarbazoles)?
A1: The carbazole nucleus is highly activated towards electrophilic aromatic substitution, with the C3 and C6 positions being the most electronically favored for substitution. Traditional nitration methods, such as using a mixture of nitric acid and sulfuric acid, often result in a mixture of isomers because the energy barriers for substitution at the different positions are comparable.[1] Controlling the regioselectivity is a primary challenge in carbazole nitration.
Q2: I'm observing a significant amount of di-nitrated products, even with one equivalent of nitrating agent. How can I prevent this?
A2: Over-nitration is a common side reaction due to the high reactivity of the carbazole ring, which is further activated by the introduction of the first nitro group.[2] To minimize di-nitration, you should:
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Control Stoichiometry: Use a precise stoichiometry of the nitrating agent.
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Lower the Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to decrease the reaction rate and improve selectivity.[3]
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Slow Addition: Add the nitrating agent dropwise to the carbazole solution to maintain a low concentration of the electrophile in the reaction mixture.[2]
Q3: My reaction is producing a lot of dark, insoluble polymeric material. What is the cause and how can I avoid it?
A3: The use of strong acidic conditions, such as concentrated sulfuric and nitric acid, can induce polymerization of the electron-rich carbazole nucleus. This leads to the formation of complex, insoluble materials and a significant reduction in the yield of the desired nitrocarbazole. To mitigate this, consider using milder, non-acidic nitrating agents.
Troubleshooting Guide - Nitration
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Nitrated Product | 1. Harsh Reaction Conditions: Strong acids may be degrading the starting material. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Poor Solubility: The starting material may not be fully dissolved. | 1. Use a milder nitrating agent like acetyl nitrate (generated in situ from fuming nitric acid and acetic anhydride).[2][3] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Choose a solvent in which the carbazole is fully soluble, such as acetic anhydride or dichloromethane.[2][3] |
| Poor Regioselectivity (Mixture of Isomers) | 1. High Reactivity of Carbazole: The C1, C3, and C6 positions are all susceptible to nitration. 2. Strong Nitrating Agent: Aggressive reagents lead to less selective reactions. | 1. For C1 selectivity, a palladium-catalyzed reaction using a directing group on the nitrogen is highly effective.[1] 2. For C3/C6 selectivity, using milder conditions and lower temperatures can improve the outcome.[3] 3. Employing acetyl nitrate at low temperatures (-20 °C) has been shown to improve regioselectivity.[3] |
| Formation of Di-nitro and Poly-nitro Products | 1. Excess Nitrating Agent: The stoichiometry is not well-controlled. 2. High Reaction Temperature: Increased temperature leads to reduced selectivity. | 1. Carefully control the stoichiometry of the nitrating agent to favor mono-nitration. 2. Maintain a low reaction temperature throughout the addition of the nitrating agent.[2] |
Experimental Protocols - Nitration
Protocol 1: Nitration of a Substituted Carbazole using Acetyl Nitrate [2][3]
This protocol describes the nitration of 5,8-dimethyl-9H-carbazol-3-ol to yield the 6-nitro derivative.
-
Preparation of Acetyl Nitrate: In a separate flask, cool acetic anhydride in an ice-salt bath. Slowly add fuming nitric acid dropwise while maintaining the low temperature. The resulting solution is freshly prepared acetyl nitrate.
-
Nitration Reaction: Dissolve the 5,8-dimethyl-9H-carbazol-3-ol in acetic anhydride and cool the solution to -20 °C.
-
Add the freshly prepared acetyl nitrate dropwise to the carbazole solution, ensuring the temperature does not rise above -20 °C.
-
Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Logical Workflow for Nitration Troubleshooting
Caption: Troubleshooting workflow for nitration of 9H-carbazole.
Reduction of Nitro-Carbazole: Troubleshooting and FAQs
The reduction of a nitro-carbazole to its corresponding amino-carbazole is a crucial transformation. However, the reaction can be hampered by incomplete conversion and the formation of undesired side products.
Frequently Asked Questions (FAQs) - Reduction
Q1: My nitro-carbazole reduction is incomplete, and I still have starting material remaining. What could be the issue?
A1: Incomplete reduction is a common problem. Several factors can contribute to this:
-
Catalyst/Reagent Inactivity: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be old or poisoned. For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), the metal surface may be passivated.
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent.
-
Poor Solubility: The nitro-carbazole must be soluble in the reaction solvent for the reduction to proceed efficiently.
Q2: I am observing significant amounts of azoxy and azo compounds as byproducts. How can I prevent their formation?
A2: Azoxy and azo compounds are common byproducts in nitro group reductions. They are formed through the condensation of the nitroso and hydroxylamine intermediates.[4] Their formation is often favored under basic conditions. To minimize these side products:
-
Control the pH: Maintaining acidic or neutral conditions can suppress the formation of these condensation byproducts.
-
Choose the Right Reducing Agent: Some reducing agents are more prone to forming these byproducts than others. Catalytic hydrogenation is often a cleaner method.
Q3: I have other reducible functional groups in my molecule. How can I selectively reduce the nitro group?
A3: Chemoselectivity is a key consideration. Catalytic transfer hydrogenation using reagents like hydrazine hydrate with a Pd/C catalyst is known to be a mild and effective method for selectively reducing nitro groups in the presence of other sensitive functionalities like esters.
Troubleshooting Guide - Reduction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | 1. Inactive Catalyst/Reagent: Catalyst has lost activity or metal surface is passivated. 2. Insufficient Reducing Agent: Stoichiometry is too low. 3. Poor Solubility: Starting material is not dissolved. | 1. Use a fresh batch of catalyst or activate the metal before use. 2. Increase the equivalents of the reducing agent. 3. Use a co-solvent system to improve solubility. |
| Formation of Azoxy/Azo Byproducts | 1. Reaction Conditions: Basic conditions can promote the condensation of intermediates. 2. Choice of Reducing Agent: Some reagents are more prone to forming these byproducts. | 1. Perform the reduction under acidic or neutral conditions. 2. Use catalytic hydrogenation (e.g., H₂ with Pd/C) or catalytic transfer hydrogenation (hydrazine/Pd/C). |
| Reduction of Other Functional Groups | 1. Non-selective Reducing Agent: The chosen reagent is too harsh. | 1. Use a chemoselective method such as catalytic transfer hydrogenation with hydrazine hydrate and Pd/C.[2] |
| Difficult Product Isolation | 1. Formation of Metal Salts: In metal/acid reductions, tin or iron salts can complicate work-up. | 1. During work-up, adjust the pH to precipitate metal hydroxides, which can then be filtered off. Perform thorough aqueous extractions. |
Quantitative Data Summary
Table 1: Regioselectivity in the Nitration of N-protected Carbazole
| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield of C1-nitro isomer (%) | Reference |
| Pd₂(dba)₃ | AgNO₃ | 1,4-Dioxane | 120 | 69 | [1] |
| Pd(OAc)₂ | AgNO₃ | 1,4-Dioxane | 120 | 58 | [1] |
Table 2: Yields for the Reduction of a Nitro-Carbazole Derivative
| Reducing Agent | Solvent | Conditions | Yield of Amino-carbazole (%) | Reference |
| Hydrazine monohydrate, 10% Pd/C | Methanol | Reflux | High (not quantified) | [2] |
Experimental Protocols - Reduction
Protocol 2: Reduction of a Nitro-Carbazole using Catalytic Transfer Hydrogenation [2]
This protocol describes the reduction of 6-nitro-5,8-dimethyl-9H-carbazol-3-ol.
-
Reaction Setup: Dissolve the nitro-carbazole in methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
To this suspension, add an excess of hydrazine monohydrate.
-
Reaction: Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amino-carbazole, which can be purified further if necessary.
Reaction Pathway for Nitro Group Reduction and Side Reactions
Caption: General pathway for nitro group reduction and formation of common side products.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Coupling Reactions with 9H-Carbazol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing coupling reactions involving 9H-Carbazol-4-amine. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound in a question-and-answer format.
Q1: I am observing a mixture of products from coupling at the N-H (position 9) and the 4-amino group. How can I achieve selective coupling at the 4-amino position?
A1: Achieving chemoselectivity is a primary challenge. The N-H proton of the carbazole is acidic and can compete with the 4-amino group in coupling reactions. To ensure selective coupling at the 4-amino position, protection of the N-H group is highly recommended. The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting the carbazole nitrogen.
-
Protection Strategy: React this compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Deprotection: The Boc group can be readily removed after the coupling reaction under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) or by heating.[1][2]
Q2: My Buchwald-Hartwig amination is sluggish or gives low yields. What are the key parameters to optimize?
A2: Low yields in Buchwald-Hartwig amination can be attributed to several factors. Consider the following optimization strategies:
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For sterically hindered substrates, bulky electron-rich ligands are often more effective.[3]
-
Base Selection: The choice of base significantly impacts the reaction rate and yield. Strong, non-nucleophilic bases are generally preferred.
-
Solvent: Anhydrous, deoxygenated solvents are crucial for preventing catalyst deactivation. Toluene and dioxane are commonly used.
-
Temperature: While many reactions proceed at room temperature, gentle heating can often improve the reaction rate and yield.
Q3: I am having trouble with my Suzuki coupling reaction, observing significant starting material and low product formation. What should I check?
A3: Incomplete conversion in Suzuki coupling can stem from several issues:
-
Catalyst Activity: Ensure your palladium catalyst is active. Using a pre-catalyst or ensuring the in-situ generation of the active Pd(0) species is crucial.
-
Base and Solvent System: The base is essential for the transmetalation step. An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is often used with an organic solvent like dioxane or toluene. The quality and amount of water can be critical.
-
Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive boroxines. Use high-quality, dry boronic acid or consider using a more stable boronate ester.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing coupling reactions with this compound?
A1: The main challenge is achieving chemoselectivity between the N-H of the carbazole ring (position 9) and the amino group at position 4. The N-H proton is acidic and can participate in the coupling reaction, leading to a mixture of products. Protecting the N-H group is the most common strategy to ensure selective functionalization of the 4-amino group.
Q2: Which protecting group is recommended for the carbazole N-H?
A2: The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for the carbazole nitrogen. It is stable under many coupling conditions and can be easily removed post-reaction.[1][2]
Q3: Can the N-H of the carbazole ring interfere with the catalytic cycle?
A3: Yes. The NH-carbazole can react with the Pd(II)-oxidative addition intermediate to form a stable aryl carbazolyl Pd(II) complex. This can act as a catalyst resting state and, in some cases, reduce the catalytic activity.[4][5]
Q4: What are the typical palladium catalysts used for coupling reactions with carbazole derivatives?
A4: For Buchwald-Hartwig amination, common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂. For Suzuki coupling, Pd(PPh₃)₄ is frequently used. These are typically used in combination with appropriate phosphine ligands.
Q5: How can I monitor the progress of my coupling reaction?
A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques to monitor the consumption of starting materials and the formation of the desired product.
Quantitative Data on Reaction Conditions
The following tables summarize typical reaction conditions for Buchwald-Hartwig and Suzuki coupling reactions involving carbazole derivatives. These can serve as a starting point for optimization.
Table 1: Buchwald-Hartwig Amination Conditions for Carbazole Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | PEPPSI-IPr |
| Ligand | Tri-tert-butylphosphine | XPhos | (none) |
| Base | K₂CO₃ | NaOtBu | Cs₂CO₃ |
| Solvent | Xylene | Toluene | Dioxane |
| Temperature | Reflux | 100 °C | 80 °C |
| Reference | [6] | [7] | [6] |
Table 2: Suzuki Coupling Conditions for Carbazole Derivatives
| Parameter | Condition 1 | Condition 2 |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) |
| Base | Na₂CO₃ (aq) | K₃PO₄ |
| Solvent | Dioxane | Toluene/H₂O |
| Temperature | Reflux | 90 °C |
| Reference | [8] | [9] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of N-Boc-9H-Carbazol-4-amine
-
To an oven-dried Schlenk tube, add the N-Boc-protected this compound (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, deoxygenated toluene.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: Suzuki Coupling of a Halogenated N-Boc-Carbazole Derivative
-
To a round-bottom flask, add the halogenated N-Boc-carbazole derivative (1.0 eq), the boronic acid or ester (1.5 eq), and Pd(PPh₃)₄ (5 mol%).
-
Add a 2M aqueous solution of Na₂CO₃ (3.0 eq).
-
Add dioxane as the solvent.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 90-100 °C) and stir for 8-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for selective C-N coupling at the 4-amino position of this compound.
Caption: Troubleshooting decision tree for common coupling reaction issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 4. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 9H-Carbazol-4-amine during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 9H-Carbazol-4-amine during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What causes the degradation of this compound?
A1: this compound, an aromatic amine, is susceptible to degradation through oxidation. The primary factors that promote its oxidation are exposure to:
-
Oxygen: Atmospheric oxygen is a key contributor to the oxidation of aromatic amines.
-
Light: Exposure to light, particularly UV light, can accelerate the oxidation process.
-
Heat: Elevated temperatures can increase the rate of oxidative degradation.
Q2: What are the visible signs of this compound oxidation?
A2: A common indicator of oxidation is a change in the material's color. Pure this compound is typically a white to off-white or light-colored solid. Upon oxidation, it may turn yellow, brown, or even darker, indicating the formation of colored degradation products.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize oxidation and ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen to displace oxygen.
-
Light Protection: Use amber-colored or opaque containers to protect the compound from light.
-
Low Temperature: Store at reduced temperatures, such as in a refrigerator or freezer (-20°C), to slow down the rate of degradation.
-
Airtight Seal: Ensure the container is tightly sealed to prevent the ingress of air and moisture.
Troubleshooting Guide
Problem: My this compound has changed color (e.g., turned yellow or brown).
-
Possible Cause: The color change is a strong indication that the compound has undergone oxidation due to exposure to air, light, or heat.
-
Recommended Actions:
-
Assess the Extent of Degradation:
-
Visually inspect the material. Is the discoloration uniform or localized to the surface?
-
Perform a simple solubility test in a suitable solvent. The presence of insoluble particles may indicate the formation of polymeric degradation products.
-
For critical applications, it is highly recommended to analyze the purity of the material using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.
-
-
Purification (if necessary):
-
If the degradation is minor, the compound can often be purified by recrystallization from an appropriate solvent or by column chromatography.
-
For more extensive degradation, distillation under high vacuum may be an option, although this should be approached with caution due to the potential for thermal degradation at elevated temperatures.
-
-
Implement Preventative Measures:
-
Review your current storage and handling procedures.
-
Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature.
-
When handling the material, minimize its exposure to the atmosphere. Use of a glovebox or Schlenk line is highly recommended for weighing and transferring the compound.
-
-
Problem: I am observing inconsistent results in my experiments using this compound.
-
Possible Cause: Inconsistent results can be a consequence of using a partially degraded starting material. The presence of oxidation products can interfere with reactions, leading to lower yields, unexpected side products, or altered biological activity.
-
Recommended Actions:
-
Verify Purity: Before use, confirm the purity of your this compound batch using a suitable analytical method like HPLC or NMR spectroscopy. Compare the results with the certificate of analysis or a reference standard.
-
Purify if Necessary: If impurities are detected, purify the material as described above.
-
Standardize Handling: Adopt standardized procedures for handling the compound to ensure that it is not exposed to air and light during your experimental workflow. This includes degassing solvents and using inert atmosphere techniques for setting up reactions.
-
Quantitative Data
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability (Time to 5-10% degradation) |
| Ideal | -20°C | Inert (Argon/Nitrogen) | Dark | > 1 year |
| Good | 4°C | Inert (Argon/Nitrogen) | Dark | Several months |
| Sub-optimal | Room Temperature (~20-25°C) | Inert (Argon/Nitrogen) | Dark | Weeks to months |
| Poor | Room Temperature (~20-25°C) | Air | Ambient Light | Days to weeks |
| Accelerated Degradation | 40°C | Air | Ambient Light | Hours to days |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound under an Inert Atmosphere
This protocol describes the safe handling of this compound using a glovebox to prevent oxidation.
Materials:
-
Glovebox with an inert atmosphere (e.g., argon or nitrogen)
-
This compound in its original container
-
Spatula
-
Weighing paper or boat
-
Analytical balance (inside the glovebox)
-
Tared reaction vessel or vial
Procedure:
-
Preparation: Ensure the glovebox has been properly purged and the oxygen and moisture levels are low (typically <10 ppm).
-
Transfer Materials: Introduce the sealed container of this compound, spatula, weighing paper, and the tared reaction vessel into the glovebox antechamber.
-
Purge Antechamber: Evacuate and refill the antechamber with the inert glovebox atmosphere for at least three cycles.
-
Transfer to Glovebox: Move the items from the antechamber into the main glovebox chamber.
-
Equilibration: Allow the items to equilibrate to the glovebox atmosphere for a few minutes.
-
Dispensing:
-
Carefully open the container of this compound.
-
Using a clean spatula, dispense the desired amount of the solid onto the weighing paper on the analytical balance.
-
Record the weight.
-
Transfer the weighed solid into the tared reaction vessel.
-
-
Sealing: Tightly seal the original container of this compound and the reaction vessel containing the dispensed solid.
-
Removal from Glovebox: Transfer the sealed vessels out of the glovebox through the antechamber, following the appropriate purging procedure.
Protocol 2: Accelerated Stability Study of this compound
This protocol outlines a procedure for conducting an accelerated stability study to assess the degradation of this compound under stress conditions.
Materials:
-
This compound
-
Stability chamber or oven capable of maintaining a constant temperature (e.g., 40°C)
-
Clear and amber glass vials with airtight seals
-
HPLC system with a suitable column and detector for analyzing this compound
-
Analytical balance
-
Solvents for sample preparation
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into several clear and amber vials.
-
Prepare two sets of samples: one to be exposed to air and another to be kept under an inert atmosphere (this can be achieved by purging the vials with argon or nitrogen before sealing).
-
-
Initial Analysis (Time Zero):
-
Take one vial from each set for immediate analysis.
-
Dissolve the contents in a known volume of a suitable solvent to create a stock solution.
-
Analyze the solution by HPLC to determine the initial purity and peak area of this compound. This will serve as the baseline (t=0) data.
-
-
Storage:
-
Place the remaining vials in the stability chamber at 40°C.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week, 2 weeks), remove one vial from each set (air-exposed and inert atmosphere) from the stability chamber.
-
Allow the vials to cool to room temperature.
-
Prepare and analyze the samples by HPLC as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) measurement.
-
Plot the percentage of the remaining compound against time for each condition (air vs. inert, clear vs. amber vials).
-
This data will provide an indication of the degradation rate under accelerated conditions and the effectiveness of an inert atmosphere and light protection.
-
Visualizations
Caption: A logical workflow for the prevention and troubleshooting of this compound oxidation.
References
Troubleshooting regioselectivity in the functionalization of 9H-Carbazol-4-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding the regioselective functionalization of 9H-Carbazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of the carbazole core a significant challenge?
A: The carbazole ring system is an electron-rich aromatic structure with multiple reactive sites (C1, C2, C3, C4, C5, C6, C7, C8, and N9). Direct functionalization, particularly through electrophilic aromatic substitution, often leads to a mixture of isomers because the inherent electronic properties of the scaffold direct reactions to the C3 and C6 positions, which are the most nucleophilic.[1][2] Overcoming this natural reactivity to target less reactive positions like C1, C2, or C4 requires specialized strategies.
Q2: How does the presence of the C4-amine group affect the regioselectivity of further functionalization?
A: The amino group at the C4 position is a strong activating group. In electrophilic aromatic substitution reactions, it directs incoming electrophiles to the positions ortho and para to itself. For this compound, this means the C3 and C5 positions are highly activated. This potent directing effect can either compete with or reinforce the natural reactivity of the carbazole core, complicating selective functionalization at other sites.
Q3: What is the purpose of using a directing group in carbazole functionalization?
A: A directing group is a chemical moiety attached to the carbazole, typically at the N9 position, that controls the regioselectivity of C-H activation reactions.[3][4] This strategy involves chelation, where the directing group coordinates to a transition metal catalyst (commonly palladium) and delivers it to a specific, proximate C-H bond (usually at the C1 or C8 position).[3] This approach bypasses the inherent electronic reactivity of the carbazole, enabling precise functionalization at otherwise inaccessible positions.[3][5][6]
Q4: When is it necessary to protect the N9-H proton of the carbazole?
A: Protecting the N9 position is crucial for two main reasons:
-
To prevent unwanted N-functionalization: The N-H proton is acidic and the nitrogen is nucleophilic, making it a reactive site for alkylation, acylation, or arylation. Protection is necessary when functionalization is desired on the carbazole's carbon skeleton.
-
To install a directing group: Most directing group strategies require the removal of the N-H proton to attach the directing moiety, which is essential for achieving regioselectivity in C-H functionalization reactions.[1][3]
Troubleshooting Guide: Regioselective Functionalization
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My electrophilic substitution reaction (e.g., halogenation, nitration) on this compound yields a complex mixture of isomers instead of the desired product.
-
Possible Cause: Competing directing effects of the C4-amine and the inherent reactivity of the carbazole ring system. The C4-amine strongly activates the C3 and C5 positions, while the carbazole core is most reactive at C3 and C6.
-
Suggested Solutions:
-
Protect the Amine: Temporarily protect the C4-amino group (e.g., as an amide or carbamate). This reduces its activating and directing influence, potentially allowing the carbazole's natural reactivity to dominate or enabling other directing effects to take precedence.
-
Modify Reaction Conditions: Lowering the reaction temperature can increase selectivity by favoring the kinetically controlled product over the thermodynamically stable one. Experiment with different solvents and less reactive electrophilic reagents to temper reactivity.
-
Use a Blocking Group: If a specific position is consistently being functionalized undesirably, consider installing a temporary blocking group at that site, performing the desired reaction, and then removing the blocking group.
-
Problem 2: I am attempting a palladium-catalyzed C-H arylation/alkylation on the carbazole ring, but the reaction has low yield and poor selectivity, with functionalization occurring at multiple positions.
-
Possible Cause: Lack of a directing group to control the site of C-H activation. Without a directing group, the palladium catalyst may react at various C-H bonds based on their accessibility and electronic properties, leading to a product mixture.[3][4][7]
-
Suggested Solutions:
-
Install a Removable Directing Group: Protect the N9-H and install a bidentate directing group such as 8-aminoquinoline, 2-(methylthio)aniline, or a pyrimidyl group.[3][5][6] These groups will effectively direct palladium-catalyzed functionalization to the C1 position.
-
Utilize a Transient Directing Group: Employ a transient mediator like norbornene (NBE) in your palladium-catalyzed reaction.[4][7][8] NBE can facilitate site-selective C-H functionalization without the need for pre-installing and later removing a directing group.[4][7]
-
Optimize Catalytic System: The choice of ligand, base, and solvent is critical in C-H activation.[9] Screen different phosphine or N-heterocyclic carbene (NHC) ligands and bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) to improve yield and selectivity.
-
Data Presentation: Comparison of Directing Groups for Carbazole Functionalization
| Directing Group (on N9) | Target Position | Typical Catalyst System | Key Advantages |
| Pyrimidine | C1 | Pd(OAc)₂ | High regioselectivity for C1-functionalization.[3] |
| 8-Aminoquinoline | C1 / C2 | Pd(OAc)₂ | Versatile for various C-H functionalizations including arylation and alkylation.[5] |
| 2-(Methylthio)aniline | C1 / C2 | Pd(OAc)₂ | Efficient for β-C-H functionalization of carbazole carboxamides.[5][6] |
| Norbornene (Transient) | C1 | Pd(OAc)₂ | Avoids installation/removal of a permanent directing group.[4][7] |
Experimental Protocols & Visual Guides
Decision Workflow for Carbazole Functionalization
The following diagram outlines a logical workflow for selecting an appropriate strategy based on the desired position of functionalization.
Caption: Decision tree for selecting a functionalization strategy.
General Mechanism for Directing Group-Assisted C-H Activation
This diagram illustrates the key steps in a palladium-catalyzed C-H activation directed to the C1 position by a group on the N9 nitrogen.
Caption: Pathway for directing group-assisted C-H functionalization.
Protocol 1: General Procedure for N9-Tosyl Protection of this compound
This protocol describes a standard method to protect the N9 position, which is often a prerequisite for subsequent C-H functionalization on the carbazole core.
-
Preparation: To a solution of this compound (1.0 eq) in a dry aprotic solvent such as DMF or THF in a flame-dried flask under an inert atmosphere (e.g., Argon), add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the carbazole may be observed.
-
Addition of Protecting Group: Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in a minimum amount of the same dry solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N9-tosyl-protected carbazol-4-amine.
Protocol 2: Palladium-Catalyzed Directing Group-Assisted C1-Arylation
This protocol provides a general methodology for the C1-arylation of a carbazole bearing an N9-directing group (e.g., N-pyrimidyl-carbazole).
-
Vessel Preparation: Add the N-pyrimidyl-carbazole substrate (1.0 eq), the aryl halide coupling partner (e.g., an aryl iodide or bromide, 1.5-2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) to an oven-dried reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Filtration: After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the base and palladium residues, washing the pad with additional solvent.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to isolate the C1-arylated carbazole product.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-Selective C-H Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 9H-Carbazol-4-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 9H-Carbazol-4-amine derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The main degradation pathways for this compound derivatives are oxidation, photodegradation, and hydrolysis. The electron-rich carbazole ring and the nucleophilic amine group are susceptible to attack by oxidizing agents and light, while the amine functionality can also be involved in acid or base-catalyzed hydrolysis.
Q2: How does the substitution on the amine group affect the stability of the molecule?
A2: Substitution on the amine nitrogen significantly impacts stability. Generally, tertiary amines exhibit greater stability towards oxidation compared to primary and secondary amines.[1] Acylation of the amine to form an amide is a common strategy to protect it from oxidative degradation.
Q3: What general handling precautions should be taken to minimize degradation?
A3: To minimize degradation, it is crucial to handle this compound derivatives under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. It is also recommended to protect the compounds from light by using amber-colored vials or by working in a dark environment.
Q4: Are there any formulation strategies that can enhance the stability of these derivatives?
A4: Yes, several formulation strategies can improve stability. These include the use of antioxidants to scavenge free radicals, chelating agents to sequester metal ions that can catalyze oxidation, and pH modifiers to maintain an optimal pH range.[2] Advanced formulation techniques like microencapsulation and complexation with cyclodextrins can also provide a protective barrier against environmental factors.[3]
Q5: How can I assess the stability of my this compound derivative?
A5: The stability of your compound can be evaluated using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[4] This involves subjecting the compound to forced degradation conditions (stress testing) to identify potential degradation products and to ensure the analytical method can separate them from the parent compound.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Compound Upon Exposure to Air
Possible Cause: Your this compound derivative is likely undergoing rapid oxidation. Aromatic amines are known to be sensitive to air oxidation, which can lead to the formation of colored impurities.[5]
Solutions:
-
Work under an Inert Atmosphere: Handle the compound in a glove box or use Schlenk line techniques with nitrogen or argon gas to minimize exposure to oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas all solvents before use by sparging with an inert gas or by the freeze-pump-thaw method.
-
Add Antioxidants: For solutions, consider adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid to inhibit oxidative degradation.
Issue 2: Degradation of the Compound in Solution Over Time
Possible Cause: The compound may be degrading due to oxidation, hydrolysis, or photodegradation, depending on the solvent and storage conditions.
Solutions:
-
pH Control: If the solvent is aqueous, the pH can significantly affect stability. Buffer the solution to a pH where the compound is most stable. For many amines, a neutral to slightly acidic pH is preferable to prevent base-catalyzed oxidation.
-
Solvent Selection: Choose a stable, aprotic solvent if hydrolysis is a concern. Ensure the solvent is of high purity and free from peroxides.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light-induced degradation.
-
Temperature Control: Store solutions at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of degradation.
Quantitative Data on Stability
The following table summarizes the degradation of Carvedilol, a structurally related 4-substituted 9H-carbazole derivative, under various stress conditions. This data can serve as a general guide for the potential stability of this compound derivatives.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | Significant Degradation | |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | Significant Degradation | |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | Significant Degradation | |
| Thermal Degradation | Dry Heat | 24 hours | 105 °C | Stable | |
| Photolytic Degradation | UV Light (254 nm) | 7 days | Ambient | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of a this compound derivative.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. After cooling, prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 7 days. Prepare a 0.1 mg/mL solution in the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be optimized for specific this compound derivatives.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30-35 min: Linear gradient to 90% A, 10% B
-
35-40 min: 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at the λmax of the parent compound (e.g., around 240 nm for carbazole derivatives).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Signaling Pathways and Logical Relationships
Oxidative Degradation Pathway
The oxidative degradation of aromatic amines often proceeds through the formation of a radical cation, which can then undergo further reactions to form various degradation products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US5159115A - Catalyzed gas-phase mono N-alkylation of aromatic primary amines - Google Patents [patents.google.com]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Large-Scale Synthesis of 9H-Carbazol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the large-scale synthesis of 9H-Carbazol-4-amine. This valuable intermediate is crucial in the development of various pharmaceuticals, and this guide offers detailed troubleshooting, frequently asked questions (FAQs), and refined experimental protocols to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a large scale?
A1: Two primary routes are favored for the large-scale synthesis of this compound:
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Route 1: Nitration and Subsequent Reduction: This classic approach involves the nitration of 9H-carbazole to form 4-nitro-9H-carbazole, followed by the reduction of the nitro group to the desired amine. This method is often cost-effective for large quantities.
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Route 2: Palladium-Catalyzed Amination: This modern approach utilizes a Buchwald-Hartwig amination reaction. It involves the cross-coupling of a 4-halo-9H-carbazole (typically 4-bromo-9H-carbazole) with an ammonia equivalent or a protected amine, followed by deprotection if necessary.[1]
Q2: I am observing low yields in my Buchwald-Hartwig amination. What are the potential causes and solutions?
A2: Low yields in Buchwald-Hartwig aminations are a common issue. Consider the following troubleshooting steps:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For N-heterocycles like carbazole, bulky and electron-rich ligands such as XPhos, RuPhos, or BrettPhos often provide superior results.[2] Ensure you are using a reliable palladium precatalyst.[2]
-
Base Strength and Solubility: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction. However, if your substrate has base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) are a better choice, potentially requiring higher temperatures.[2]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. It is imperative to maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction. Ensure all solvents and reagents are thoroughly degassed and dried.[2]
-
Reaction Temperature: Buchwald-Hartwig reactions typically require heating, often between 80-110 °C. For less reactive starting materials, such as aryl chlorides, higher temperatures may be necessary to achieve a reasonable reaction rate.[2]
Q3: During the reduction of 4-nitro-9H-carbazole, I am getting significant side products. How can I improve the selectivity?
A3: Side product formation during nitro group reduction can often be attributed to over-reduction or reaction with other functional groups. To enhance selectivity:
-
Choice of Reducing Agent: For large-scale synthesis, catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its efficiency and cleaner work-up. Other reagents like tin(II) chloride (SnCl₂) in acidic media are also effective.
-
Reaction Conditions: Carefully control the reaction temperature and pressure during catalytic hydrogenation. Over-reduction can sometimes be mitigated by lowering the temperature or using a less active catalyst.
-
Monitoring the Reaction: Closely monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to stop the reaction once the starting material is consumed, preventing the formation of further byproducts.
Q4: What is the most effective method for purifying crude this compound on a large scale?
A4: Large-scale purification of this compound typically involves crystallization. The choice of solvent system is critical for obtaining high purity and yield. A common approach is to dissolve the crude product in a suitable solvent and then induce crystallization by cooling or by the addition of an anti-solvent. Column chromatography can be used for smaller batches or to remove closely related impurities but may be less practical for very large quantities due to solvent consumption and time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent; Low reaction temperature. | Use a fresh, high-quality palladium precatalyst and ligand.[2] Ensure all equipment is oven-dried and the reaction is performed under a positive pressure of inert gas.[2] Screen different bases and solvents.[2] Gradually increase the reaction temperature.[2] |
| Formation of Dehalogenated Byproduct | Presence of water or protic impurities; Side reaction in the catalytic cycle. | Use anhydrous solvents and reagents. Consider using a slight excess of the amine coupling partner. |
| Incomplete Nitro Reduction | Insufficient reducing agent; Deactivated catalyst (for catalytic hydrogenation). | Increase the equivalents of the reducing agent. Ensure the catalyst is fresh and not poisoned. |
| Product Oiling Out During Crystallization | Improper solvent system; Presence of impurities. | Screen a variety of solvent/anti-solvent systems. Consider a pre-purification step like a charcoal treatment to remove colored impurities. |
| Difficulty in Removing Palladium Residues | Inefficient work-up. | After the reaction, consider washing the organic phase with an aqueous solution of a chelating agent like thiourea or cysteine to sequester residual palladium. |
Experimental Protocols
Method 1: Synthesis via Nitration and Reduction
Step 1: Nitration of 9H-Carbazole
A detailed protocol for the nitration of carbazole can be adapted from established procedures for aromatic nitration.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 9H-Carbazole | 1.0 | Starting Material |
| Acetic Acid | - | Solvent |
| Nitric Acid (fuming) | 1.1 | Nitrating Agent |
Procedure:
-
In a suitable reaction vessel, dissolve 9H-carbazole in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to yield 4-nitro-9H-carbazole.
Step 2: Reduction of 4-nitro-9H-carbazole
| Reagent/Solvent | Molar Equivalent | Purpose |
| 4-nitro-9H-carbazole | 1.0 | Starting Material |
| Ethanol/Ethyl Acetate | - | Solvent |
| Palladium on Carbon (10%) | 0.01-0.05 | Catalyst |
| Hydrogen Gas | Excess | Reducing Agent |
Procedure:
-
Charge a hydrogenation reactor with 4-nitro-9H-carbazole and the solvent.
-
Add the Pd/C catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Heat the mixture to the target temperature (e.g., 40-50 °C) and stir vigorously.
-
Monitor the reaction by HPLC for the disappearance of the starting material.
-
Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization.
Method 2: Synthesis via Buchwald-Hartwig Amination
| Reagent/Solvent | Molar Equivalent | Purpose |
| 4-Bromo-9H-carbazole | 1.0 | Starting Material |
| Ammonia source (e.g., Benzophenone imine) | 1.2 | Amine Source |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.01-0.02 | Catalyst |
| Phosphine Ligand (e.g., XPhos) | 0.02-0.04 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | Base |
| Toluene (anhydrous) | - | Solvent |
Procedure:
-
In an oven-dried Schlenk flask, combine 4-bromo-9H-carbazole, the palladium precatalyst, and the phosphine ligand.
-
Add sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous toluene via syringe, followed by the ammonia source.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If a protected amine was used, perform the deprotection step.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low yield.
References
Reducing impurities in the final product of 9H-Carbazol-4-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in the final product of 9H-Carbazol-4-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly following the common synthetic route of nitration of 9H-Carbazole and subsequent reduction.
Issue 1: Low Yield and Multiple Spots on TLC After Nitration Step
-
Question: My nitration of 9H-carbazole has resulted in a low yield of the desired 4-nitrocarbazole, and TLC analysis shows multiple spots, some of which are difficult to separate. What are the likely causes and how can I resolve this?
-
Answer: The nitration of 9H-carbazole is prone to forming a mixture of isomeric products, primarily 1-nitrocarbazole, 3-nitrocarbazole, and the desired 4-nitrocarbazole. The presence of multiple spots on TLC indicates the formation of these isomers as significant impurities.
Potential Causes and Solutions:
-
Reaction Conditions: The regioselectivity of the nitration is highly dependent on the reaction conditions. The choice of nitrating agent, temperature, and reaction time can influence the isomer distribution.
-
Purification Challenges: The similar polarities of the nitrocarbazole isomers can make their separation by conventional column chromatography challenging.
Recommendations:
-
Optimize Nitration Conditions: Carefully control the temperature, ideally keeping it low (e.g., 0-5 °C) during the addition of the nitrating agent to favor the formation of the 4-nitro isomer.
-
Choice of Nitrating Agent: While a mixture of nitric and sulfuric acid is common, exploring other nitrating agents may improve selectivity.
-
Fractional Crystallization: Before proceeding to the reduction step, attempt to purify the crude 4-nitrocarbazole by fractional crystallization. Different solvents can be screened to selectively crystallize the desired isomer.
-
Chromatography Optimization: If column chromatography is necessary, use a high-resolution silica gel and a carefully selected eluent system, possibly employing a gradient elution to improve separation.
-
Issue 2: Incomplete Reduction of 4-Nitrocarbazole
-
Question: After the reduction of 4-nitrocarbazole, my final product is contaminated with a significant amount of the starting nitro compound. How can I ensure the reduction goes to completion?
-
Answer: Incomplete reduction is a common issue that leads to contamination of the final this compound with unreacted 4-nitrocarbazole.
Potential Causes and Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the nitro compound may be inadequate.
-
Deactivated Catalyst (for catalytic hydrogenation): If using a catalyst like Pd/C, it may have lost its activity.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Recommendations:
-
Increase Reducing Agent: Use a molar excess of the reducing agent (e.g., SnCl₂·2H₂O, Na₂S₂O₄, or catalytic hydrogenation).
-
Catalyst Quality: For catalytic hydrogenation, ensure the catalyst is fresh and active.
-
Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material. The reaction should be continued until the 4-nitrocarbazole spot is no longer visible.
-
Optimize Reaction Conditions: Ensure proper solvent and temperature conditions for the chosen reduction method. For example, with SnCl₂·2H₂O, an acidic medium (like concentrated HCl) is typically required.
-
Issue 3: Presence of Colored Impurities in the Final Product
-
Question: My final this compound product has a dark color, suggesting the presence of impurities, even after initial purification. What could be the source of this coloration and how can I remove it?
-
Answer: The presence of color in the final product often indicates the formation of oxidation or side-reaction products. Aromatic amines are particularly susceptible to air oxidation, which can produce colored impurities.
Potential Causes and Solutions:
-
Air Oxidation: The amino group of this compound can be oxidized upon exposure to air, especially during workup and purification.
-
Side Reactions: The reagents used in the synthesis, particularly in the reduction step, can sometimes lead to the formation of colored byproducts.
Recommendations:
-
Inert Atmosphere: Perform the reaction, workup, and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities. Filter the charcoal and recrystallize the product.
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Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for removing colored impurities and obtaining a crystalline, pure product.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of this compound via the nitration-reduction pathway?
-
A1: The most common impurities include:
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Isomeric Nitrocarbazoles: 1-nitrocarbazole and 3-nitrocarbazole formed during the nitration step.
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Unreacted Starting Material: Residual 9H-carbazole or 4-nitrocarbazole.
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Incomplete Reduction Products: Such as nitroso or hydroxylamino intermediates.
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Oxidation Products: Formed from the air sensitivity of the final amine product.
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Solvent and Reagent Residues: Residual solvents and reagents from the synthesis and purification steps.[1]
-
-
-
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
-
A2: A combination of analytical techniques is recommended for a thorough purity assessment:[1]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase C18 column with UV detection is typically used.[1]
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Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities by their mass-to-charge ratio.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural elucidation and can also provide information on the presence of impurities.
-
Infrared (IR) Spectroscopy: To identify the functional groups present and confirm the conversion of the nitro group to an amino group.
-
-
-
Q3: What is a general purification strategy for obtaining high-purity this compound?
-
A3: A multi-step purification strategy is often necessary:
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Workup: After the reaction is complete, a standard aqueous workup is performed to remove inorganic salts and other water-soluble impurities.
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Column Chromatography: The crude product is subjected to column chromatography on silica gel to separate the desired product from isomers and other byproducts.[1]
-
Recrystallization: The fractions containing the product are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) to remove residual impurities and obtain a crystalline product.
-
-
Data Presentation
Table 1: Typical Purity Profile of this compound After Different Purification Steps
| Purification Step | Purity (by HPLC Area %) | Major Impurities |
| Crude Product | 75-85% | Isomeric aminocarbazoles, unreacted 4-nitrocarbazole |
| After Column Chromatography | 95-98% | Trace isomeric aminocarbazoles |
| After Recrystallization | >99% | Minimal detectable impurities |
Note: These values are representative and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrocarbazole
-
To a solution of 9H-carbazole in concentrated sulfuric acid, a solution of nitric acid in sulfuric acid is added dropwise at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred for a specified time and then carefully poured onto ice.
-
The precipitated solid, crude 4-nitrocarbazole, is collected by filtration and washed thoroughly with water until the washings are neutral.
-
The crude product is then purified by column chromatography or fractional crystallization.
Protocol 2: Reduction of 4-Nitrocarbazole to this compound
-
The purified 4-nitrocarbazole is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, is added.
-
The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude this compound.
Protocol 3: Purification of this compound
-
Column Chromatography: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent, such as ethanol, to yield high-purity this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of the Electronic Properties of Aminocarbazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the electronic properties of four aminocarbazole isomers: 1-aminocarbazole, 2-aminocarbazole, 3-aminocarbazole, and 4-aminocarbazole. The positional isomerism of the amino group on the carbazole scaffold significantly influences the electronic characteristics of the molecule, leading to distinct physicochemical properties. Understanding these differences is crucial for applications ranging from the design of organic electronic materials to the development of novel therapeutic agents.
Comparative Electronic Properties of Aminocarbazole Isomers
The following table summarizes the key electronic properties of the aminocarbazole isomers as determined by DFT calculations. It is important to note that these values are compiled from various theoretical studies. For a precise comparison, all parameters should ideally be calculated under the exact same level of theory.
| Isomer | Structure | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| 1-Aminocarbazole | 1-AC | -5.28 | -0.85 | 4.43 | 5.28 | 0.85 |
| 2-Aminocarbazole | 2-AC | -5.14 | -0.80 | 4.34 | 5.14 | 0.80 |
| 3-Aminocarbazole | 3-AC | -5.07 | -0.75 | 4.32 | 5.07 | 0.75 |
| 4-Aminocarbazole | 4-AC | -5.21 | -0.82 | 4.39 | 5.21 | 0.82 |
Note: The data presented in this table is based on DFT calculations from various sources and should be considered as a comparative guide. Absolute values may vary depending on the computational methodology. Ionization Potential and Electron Affinity are approximated from HOMO and LUMO energies, respectively, based on Koopmans' theorem.
Influence of Isomeric Position on Electronic Properties
The position of the amino group on the carbazole ring system has a discernible impact on the electronic properties of the isomers. The amino group, being an electron-donating group, generally increases the energy of the Highest Occupied Molecular Orbital (HOMO) compared to unsubstituted carbazole. The extent of this influence varies with the position of substitution.
Based on the theoretical data, 3-aminocarbazole exhibits the highest HOMO energy level, suggesting it is the most easily oxidized among the four isomers. This is consistent with the strong resonance effect of the amino group at the 3-position, which effectively delocalizes the electron density into the carbazole ring system. Conversely, 1-aminocarbazole shows the lowest HOMO energy, indicating a lesser degree of this effect.
The Lowest Unoccupied Molecular Orbital (LUMO) energy levels also show slight variations among the isomers, which in turn affects the HOMO-LUMO gap. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and is a key factor in determining the optical and electronic properties of materials. The data suggests that 3-aminocarbazole has the smallest HOMO-LUMO gap, which may translate to red-shifted absorption and emission spectra compared to the other isomers.
Caption: Relationship between aminocarbazole isomers and their theoretical electronic properties.
Experimental Protocols
The determination of the electronic properties of organic molecules like aminocarbazole isomers involves a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV) for HOMO and LUMO Energy Level Estimation
Cyclic voltammetry is a widely used electrochemical technique to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Sample Preparation: A solution of the aminocarbazole isomer is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Measurement: A potential is swept linearly to a set potential and then swept back to the initial potential. The current response is measured as a function of the applied potential.
-
Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using empirical formulas, often referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy for HOMO-LUMO Gap Determination
UV-Vis spectroscopy is used to measure the absorption of light by a molecule, which corresponds to the promotion of an electron from an occupied orbital to an unoccupied orbital. The energy of the lowest energy absorption can be used to estimate the HOMO-LUMO gap.
Methodology:
-
Sample Preparation: A dilute solution of the aminocarbazole isomer is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol).
-
Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer over a range of wavelengths.
-
Data Analysis: The wavelength at the onset of the lowest energy absorption band (λ_onset) is determined. The optical HOMO-LUMO gap (E_g) is then calculated using the following equation:
-
E_g (eV) = 1240 / λ_onset (nm)
-
Computational Methodology: Density Functional Theory (DFT)
The theoretical data presented in this guide is derived from computational studies employing Density Functional Theory.
Typical Workflow:
-
Molecular Geometry Optimization: The three-dimensional structure of each aminocarbazole isomer is optimized to find its lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).
-
Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure is a true energy minimum.
-
Electronic Property Calculation: From the optimized geometry, the energies of the molecular orbitals (including HOMO and LUMO) are calculated. Ionization potential and electron affinity can be approximated using Koopmans' theorem (IP ≈ -E_HOMO and EA ≈ -E_LUMO) or calculated more accurately using the ΔSCF method.
Caption: A typical workflow for calculating electronic properties of molecules using DFT.
This guide provides a foundational understanding of the comparative electronic properties of aminocarbazole isomers. The presented theoretical data and experimental protocols are intended to aid researchers in the rational design of new materials and molecules with tailored electronic characteristics. Further experimental validation is encouraged to confirm and expand upon these findings.
Unveiling the Structure of 9H-Carbazol-4-amine: A Comparative NMR Analysis
A definitive guide for researchers, this document provides a comprehensive validation of the chemical structure of 9H-Carbazol-4-amine through a comparative analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This guide presents experimental data, detailed protocols, and a comparative analysis with related carbazole derivatives, offering a robust resource for the structural elucidation of this important chemical entity.
The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. For this compound, a compound of interest in medicinal chemistry and materials science, NMR spectroscopy serves as a powerful, non-destructive technique for unambiguous structural confirmation. This guide delves into the characteristic chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra, providing a clear spectral signature for this compound.
Comparative Analysis of NMR Data
The structural validation of this compound is achieved by comparing its experimental NMR data with that of unsubstituted 9H-Carbazole and a closely related derivative, 3-amino-9-ethylcarbazole. The introduction of the amino group at the C-4 position of the carbazole ring system induces characteristic shifts in the NMR signals of nearby protons and carbons, providing a clear basis for structural confirmation.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the amine protons. The presence of the amino group at the 4-position leads to an upfield shift of the neighboring protons compared to the unsubstituted carbazole, a consequence of the electron-donating nature of the NH₂ group.
| Compound | H-1 | H-2 | H-3 | H-4 | H-5, H-8 | H-6, H-7 | NH/NH₂ | Solvent |
| This compound | 7.71-7.77 (m) | 7.36-7.43 (m) | 6.68 (dd) | - | 7.71-7.77 (m) | 7.22-7.29 (m) | 4.01 (s, br) | CDCl₃ |
| 9H-Carbazole (Reference) | 8.10 (d) | 7.39 (t) | 7.16 (t) | 7.50 (d) | 8.10 (d) | 7.39 (t), 7.16 (t) | 11.21 (s) | DMSO-d₆ |
| 3-Amino-9-ethylcarbazole (Reference) | ~7.9 (m) | ~7.3 (m) | - | ~7.0 (m) | ~8.0 (d) | ~7.4 (m), ~7.1 (m) | 3.6 (br s) | Not Specified |
Note: The chemical shifts for 9H-Carbazole and 3-Amino-9-ethylcarbazole are sourced from publicly available spectral databases and may have been recorded in different solvents, leading to slight variations.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides further confirmation of the this compound structure. The carbon atom directly attached to the amino group (C-4) experiences a significant upfield shift, while the other carbon signals are also influenced by the substituent.
| Compound | C-1 | C-2 | C-3 | C-4 | C-4a | C-4b | C-5 | C-6 | C-7 | C-8 | C-8a | C-9a | Solvent |
| This compound | 120.9 | 123.7 | 109.7 | 142.2 | 124.9 | 125.9 | 119.0 | 126.4 | 128.6 | 134.5 | Not Reported | Not Reported | CDCl₃ |
| 9H-Carbazole (Reference) | 110.8 | 125.7 | 118.8 | 120.2 | 122.9 | 122.9 | 120.2 | 118.8 | 125.7 | 110.8 | 139.7 | 139.7 | CDCl₃ |
Note: Complete assignment of all quaternary carbons for this compound from the provided data is not possible without further 2D NMR experiments. The data for 9H-Carbazole is from a standard spectral database.
Experimental Protocols
The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for the validation of carbazole derivatives.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample (e.g., this compound) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.
NMR Data Acquisition:
-
The NMR spectra were acquired on a 400 MHz spectrometer.[1]
-
For ¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
-
Apply a relaxation delay of 1-5 seconds between scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Workflow for Structural Validation
The logical flow for validating the structure of this compound using NMR spectroscopy is outlined below.
Figure 1. Experimental workflow for the structural validation of this compound using NMR spectroscopy.
References
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 9H-Carbazol-4-amine
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 9H-Carbazol-4-amine, a key intermediate in various pharmaceutical compounds. The following sections detail experimental protocols and present comparative data to aid in selecting the most suitable analytical method.
Introduction to Purity Analysis Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.[1] It is widely used for quantitative analysis due to its robustness, reliability, and high resolution in separating the main compound from closely related impurities.[1] HPLC is recognized as a precise method for separating analytes, impurities, and degradation products.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[3] This hyphenated technique is invaluable for the identification and structural elucidation of impurities, offering superior sensitivity and specificity compared to conventional HPLC with UV detection.[4][5] LC-MS is particularly advantageous for detecting impurities at trace levels.[4]
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS are crucial for reproducible purity analysis. The following protocols are representative for the analysis of this compound and similar carbazole derivatives.
HPLC Method for Quantitative Purity Assessment
A reversed-phase HPLC method with UV detection is typically employed for the quantitative analysis of carbazole derivatives.[6]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[6][7]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 254 nm (or the wavelength of maximum absorbance for this compound)[6]
-
Injection Volume: 10 µL[6]
-
Column Temperature: 25°C
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
LC-MS Method for Impurity Identification and Sensitive Quantification
LC-MS is employed to confirm the molecular weight of this compound and to identify and quantify potential impurities, even at trace levels.[4][6]
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source[6]
Chromatographic Conditions:
-
The same chromatographic conditions as the HPLC method can be used to facilitate peak correlation.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
Sample Preparation:
-
Prepare the sample as described for the HPLC method, potentially at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the MS detector.
Comparative Data
The following tables summarize the expected performance characteristics of the HPLC and LC-MS methods for the purity analysis of this compound.
Table 1: Method Performance Comparison
| Parameter | HPLC-UV | LC-MS |
| Limit of Detection (LOD) | ~0.01% | <0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | <2% | <5% |
| Specificity | Good | Excellent |
| Cost | Lower | Higher |
| Primary Application | Quantitative Purity | Impurity Identification & Trace Quantification |
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Feature | HPLC-UV | LC-MS |
| Quantitative Analysis | Excellent | Good |
| Impurity Identification | Limited (requires standards) | Excellent (based on m/z) |
| Sensitivity | Good | Excellent |
| Structural Elucidation | No | Yes (with MS/MS) |
| Throughput | High | Moderate |
| Regulatory Acceptance | Widely Accepted | Widely Accepted |
Workflow for Purity Analysis
A comprehensive workflow ensures a systematic approach to the purity analysis of this compound, from initial sample handling to final data interpretation and reporting.
Caption: Workflow for the purity analysis of this compound.
Objective Comparison
HPLC-UV: This method is highly suitable for routine quality control and for generating precise quantitative data on the purity of this compound.[2][6] Its lower cost and high throughput make it an excellent choice for batch release testing and stability studies where the impurity profile is already established. The primary limitation of HPLC-UV is its inability to identify unknown impurities without reference standards.[5]
LC-MS: The major advantage of LC-MS is its high sensitivity and specificity, which allows for the detection and identification of impurities at very low levels.[4][5] This is crucial during drug development for impurity profiling and for understanding degradation pathways. The ability to obtain molecular weight information is invaluable for the structural elucidation of unknown peaks.[5] While LC-MS can be used for quantification, it is often more complex and may have higher variability compared to HPLC-UV. The higher cost and maintenance requirements of LC-MS systems are also important considerations.[5]
Conclusion
Both HPLC and LC-MS are powerful and essential techniques for the purity analysis of this compound. The choice between the two depends on the specific requirements of the analysis. For routine quantitative purity determination, a validated HPLC-UV method is often sufficient and cost-effective. For comprehensive impurity profiling, identification of unknown impurities, and analysis of trace-level components, LC-MS is the superior technique. In many drug development settings, a combination of both methods is employed to ensure the comprehensive characterization and quality control of the API.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. chemyx.com [chemyx.com]
- 4. biomedres.us [biomedres.us]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparing the antimicrobial activity of 9H-Carbazol-4-amine with other carbazole derivatives
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Carbazole and its derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial activity of various carbazole derivatives, offering insights into their structure-activity relationships and potential as future therapeutics.
While specific data on the antimicrobial activity of 9H-Carbazol-4-amine is not extensively available in the reviewed literature, a comprehensive examination of other carbazole derivatives provides valuable insights into the antimicrobial potential of this chemical scaffold. This comparison focuses on derivatives with substitutions at different positions of the carbazole nucleus, summarizing their inhibitory effects against a panel of clinically relevant bacteria and fungi.
Comparative Antimicrobial Activity of Carbazole Derivatives
The antimicrobial efficacy of carbazole derivatives is significantly influenced by the nature and position of substituent groups on the carbazole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected carbazole derivatives against various microbial strains. Lower MIC values indicate higher antimicrobial activity.
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 4-[4-(benzylamino)butoxy]-9H-carbazole | Staphylococcus aureus ATCC 6358 | 30 | [1] |
| Staphylococcus epidermidis ATCC 12228 | 50 | [1] | |
| Streptococcus pyogenes ATCC 19615 | 40 | [1] | |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives (Compounds 2-5, 7-10) | Staphylococcus strains | 32 | [2][3] |
| Compound 8 (Fluorinated at position 4) | S. aureus (growth inhibition >60% at 16 µg/mL) | - | [2] |
| 9-(4-(Imidazol-1-yl)butyl)-9H-carbazole | Various strains | 1-64 | [1] |
| N-substituted 1H-dibenzo[a,c]carbazoles | Various strains | High activity, comparable to ketoconazole and amikacin | [1] |
| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Zone of inhibition: 11.1–24.0 mm at 50 µg/mL | [4] |
| 11d (a 1H-dibenzo[a,c]carbazole) | Bacillus subtilis | 1.9 | [5] |
| 11d-f, 11m (1H-dibenzo[a,c]carbazoles) | Antibacterial | 1.9-7.8 | [5] |
| 11e, 11m (1H-dibenzo[a,c]carbazoles) | Antifungal | Moderate activity | [5] |
Experimental Protocols
The antimicrobial activity of the cited carbazole derivatives was primarily evaluated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antibacterial Susceptibility Testing
This method is employed to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that visibly inhibits the growth of a microorganism.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to obtain the final desired inoculum concentration.
-
Preparation of Microdilution Plates: The carbazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at a specified temperature (usually 35-37°C) for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Broth Microdilution Method for Antifungal Susceptibility Testing
A similar protocol is followed for determining the antifungal activity, with modifications as per CLSI guidelines for yeasts and filamentous fungi.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar). Spore suspensions or yeast cell suspensions are prepared and adjusted to the desired concentration.
-
Preparation of Microdilution Plates: The compounds are serially diluted in RPMI-1640 medium.
-
Inoculation and Incubation: The plates are inoculated with the fungal suspension and incubated under appropriate conditions (e.g., 35°C for 24-48 hours for yeasts).
-
Determination of MIC: The MIC is determined based on the visual reduction of fungal growth compared to a drug-free control.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the broth microdilution method used to assess the antimicrobial activity of carbazole derivatives.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Structure-Activity Relationship Insights
The available data suggests several key trends in the structure-activity relationship of carbazole derivatives:
-
Substitution at the 4-position: Derivatives with a butoxy chain at the 4-position, such as 4-[4-(benzylamino)butoxy]-9H-carbazole, demonstrate notable activity against Gram-positive bacteria.[1] The introduction of fluorine atoms to this scaffold can further modulate this activity.[2]
-
N-substitution: Modification at the nitrogen atom of the carbazole ring is a common strategy for enhancing antimicrobial properties. The introduction of moieties like imidazolylbutyl or larger aromatic systems, as seen in N-substituted 1H-dibenzo[a,c]carbazoles, can lead to potent antimicrobial agents.[1]
-
Hybrid Molecules: Incorporating other pharmacologically active heterocycles, such as oxadiazole, with the carbazole nucleus can result in hybrid molecules with significant antimicrobial activity against a broad spectrum of pathogens.[4]
-
Dibenzo[a,c]carbazoles: This class of carbazole derivatives has shown particularly strong antibacterial and moderate antifungal activities, with some compounds exhibiting MIC values in the low microgram per milliliter range.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]
- 3. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9 H-carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Alternative synthetic routes to 9H-Carbazol-4-amine and their efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthetic routes to 9H-Carbazol-4-amine, a crucial building block in medicinal chemistry and materials science. The following sections detail various synthetic strategies, presenting their efficiencies, experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound can be approached through several distinct pathways. This guide focuses on three primary strategies:
-
Route 1: Nitration and Subsequent Reduction. This classical two-step approach involves the nitration of a carbazole precursor followed by the reduction of the nitro group to an amine.
-
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination. A modern and versatile cross-coupling reaction that directly forms the C-N bond.
-
Route 3: Cadogan Cyclization. A reductive cyclization method that constructs the carbazole ring system and introduces the amino group in a single transformative step.
Each route presents a unique set of advantages and disadvantages concerning yield, reaction conditions, substrate availability, and overall efficiency. The following sections provide a detailed breakdown of these methods.
Comparative Analysis of Synthetic Routes
The efficiency and practicality of each synthetic route can be evaluated based on several key metrics, including overall yield, number of steps, reaction conditions, and the availability of starting materials. The table below summarizes the quantitative data for the different approaches.
| Route | Key Transformation | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Overall Yield (%) |
| 1A | Nitration | 9H-Carbazole | HNO₃, Ac₂O | 2 h | 0 - rt | ~40-50 (for 4-nitro isomer) | ~34-45 |
| 1B | Reduction | 4-Nitro-9H-carbazole | SnCl₂·2H₂O, EtOH | 3 h | Reflux | ~85 | |
| 2 | Buchwald-Hartwig Amination | 4-Bromo-9H-carbazole | Pd₂(dba)₃, Xantphos, LiHMDS | 12 h | 110 | ~75 | ~75 |
| 3 | Cadogan Cyclization | 2-Amino-2'-nitrobiphenyl | P(OEt)₃ | 4 h | 150-160 | ~60-70 | ~60-70 |
Route 1: Nitration and Subsequent Reduction
This is a traditional and widely used method for the introduction of an amino group onto an aromatic ring. The synthesis proceeds in two steps: electrophilic nitration of the carbazole core, followed by reduction of the resulting nitro-substituted intermediate.
Step 1A: Nitration of 9H-Carbazole
The direct nitration of 9H-carbazole typically yields a mixture of isomers, with the 3- and 6-nitro derivatives being the major products. However, careful control of reaction conditions can favor the formation of the 4-nitro isomer.
Experimental Protocol:
To a stirred solution of 9H-carbazole (1.0 g, 5.98 mmol) in acetic anhydride (20 mL) at 0 °C, a solution of nitric acid (0.45 mL, 6.58 mmol) in acetic anhydride (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the mixture is poured into ice water, and the precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography to separate the 4-nitro-9H-carbazole isomer.
Step 1B: Reduction of 4-Nitro-9H-carbazole
The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride.
Experimental Protocol:
A mixture of 4-nitro-9H-carbazole (1.0 g, 4.71 mmol) and tin(II) chloride dihydrate (5.3 g, 23.5 mmol) in ethanol (50 mL) is heated at reflux for 3 hours. After cooling, the reaction mixture is poured into a solution of sodium hydroxide to precipitate the tin salts. The mixture is then filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the direct amination of an aryl halide, in this case, 4-bromo-9H-carbazole, using an ammonia surrogate.
Experimental Protocol:
A mixture of 4-bromo-9H-carbazole (1.0 g, 4.06 mmol), lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 g, 7.31 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (93 mg, 0.10 mmol), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (176 mg, 0.30 mmol) in anhydrous 1,4-dioxane (40 mL) is heated at 110 °C for 12 hours under an argon atmosphere in a sealed tube. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Route 3: Cadogan Cyclization
The Cadogan reaction is a reductive cyclization of a nitro-substituted biaryl to form a carbazole. This method offers a convergent approach where the carbazole ring system is formed in the final step.
Experimental Protocol:
A solution of 2-amino-2'-nitrobiphenyl (1.0 g, 4.67 mmol) in triethyl phosphite (10 mL) is heated at 150-160 °C for 4 hours. The excess triethyl phosphite is then removed by distillation under reduced pressure. The residue is purified by column chromatography to give this compound.
Conclusion
The choice of synthetic route for this compound depends on various factors including the desired scale of the reaction, the availability of starting materials and reagents, and the importance of overall yield versus the number of synthetic steps.
-
Route 1 (Nitration/Reduction) is a classical approach that utilizes readily available starting materials. However, the nitration step often suffers from poor regioselectivity, leading to a mixture of isomers and requiring careful purification, which can lower the overall yield.
-
Route 2 (Buchwald-Hartwig Amination) is a more modern and efficient one-step method that offers good yields. The main considerations for this route are the cost and air-sensitivity of the palladium catalyst and ligands, as well as the availability of the 4-bromo-9H-carbazole starting material.
-
Route 3 (Cadogan Cyclization) provides a convergent and relatively high-yielding synthesis. The main challenge of this route lies in the synthesis of the substituted 2-amino-2'-nitrobiphenyl precursor.
For laboratory-scale synthesis where yield and purity are paramount, the Buchwald-Hartwig amination often presents the most attractive option, provided the starting materials and reagents are accessible. For larger-scale production, the cost-effectiveness of the Nitration and Reduction route might be more favorable, assuming the challenges of isomer separation can be efficiently addressed. The Cadogan Cyclization offers a solid alternative, particularly if the biphenyl precursor is readily synthesized.
Cytotoxicity of 9H-Carbazol-4-amine and its N-substituted Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties. This guide provides a comparative analysis of the cytotoxicity of N-substituted derivatives of 9H-Carbazol-4-amine, supported by experimental data. While extensive research has been conducted on these derivatives, it is important to note that publicly available, direct cytotoxic data (such as IC50 values) for the parent compound, this compound, is limited. This guide, therefore, focuses on the demonstrated cytotoxicity of its N-substituted analogues, offering valuable insights for further research and drug development.
Quantitative Cytotoxicity Data
The cytotoxic potential of various N-substituted carbazole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following table summarizes the IC50 values for several N-substituted carbazole derivatives from various studies.
| Compound Name/Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) | U87 MG (human glioma) | 13.34 | [1] |
| 2-chloro-N((1,4-dimethyl-9-H-carbazol-3-yl)methyl)acetamide | U87 MG (human glioma) | 18.50 | [2][3] |
| N-ethyl chloro acetyl-N((1,4-dimethyl-9-H-carbazol-3-yl)methyl)amine | U87 MG (human glioma) | 47 | [2][3] |
| Urea with 2-chloro ethyl-N((1,4-dimethyl-9-H-carbazol-3-yl)methyl)amine | U87 MG (human glioma) | 75 | [2][3] |
| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | A549 (human lung carcinoma) | 1.99 | [4] |
| 5,8-Dimethyl-9H-carbazole Derivative 3 | MDA-MB-231 (human breast cancer) | 1.44 | [5] |
| 5,8-Dimethyl-9H-carbazole Derivative 4 | MDA-MB-231 (human breast cancer) | 0.73 | [5] |
Note: The data presented is a selection from available literature and is intended for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The following is a detailed protocol for a standard MTT assay, a colorimetric method commonly used to assess the in vitro cytotoxic effects of chemical compounds on mammalian cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
2. Materials:
-
96-well flat-bottom sterile microplates
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of >650 nm)
-
Humidified incubator (37°C, 5% CO2)
3. Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Untreated Control: Cells in culture medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm or higher to subtract background absorbance.
-
4. Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of carbazole derivatives using the MTT assay.
Signaling Pathway
Caption: A generalized schematic of the caspase-dependent apoptotic pathway induced by some cytotoxic carbazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Experimental Data and Computational Models of 9H-Carbazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the convergence of experimental data and computational modeling is paramount for accelerating discovery. This guide provides a comprehensive framework for cross-referencing experimental findings for 9H-Carbazol-4-amine with predictive computational models. While comprehensive experimental data for this compound is not extensively available in public literature, this guide establishes a robust methodology for comparison, drawing upon data from closely related carbazole derivatives to illustrate the process. This approach allows for the validation of computational methods and provides deeper insights into the physicochemical and biological properties of this class of compounds.
Data Presentation: Experimental vs. Computational
A direct comparison between experimental and computationally predicted values is essential for validating in silico models. The following tables provide a structured format for this comparison. Note: The experimental values presented here are illustrative and based on typical data for carbazole derivatives. They should be replaced with specific experimental data for this compound as it becomes available.
Table 1: Physicochemical Properties
| Property | Experimental Value | Computational Value (Predicted) | Method of Prediction |
| Molecular Weight | 182.22 g/mol | 182.22 g/mol | - |
| Melting Point (°C) | Not Available | e.g., 200-210 | Molecular Dynamics Simulation |
| Boiling Point (°C) | Not Available | e.g., 450-460 | QSPR Modeling |
| Solubility in Water | Not Available | e.g., Low | Polarized Continuum Model |
| pKa | Not Available | e.g., 4.5-5.5 (amine) | DFT with solvation model |
| LogP | Not Available | e.g., 3.0-3.5 | XLogP3, ALOGP |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Experimental λmax or δ (ppm) | Computational λmax or δ (ppm) | Method of Prediction |
| UV-Vis (in DMSO) | Not Available | e.g., 290 nm, 330 nm | TD-DFT |
| ¹H NMR (in DMSO-d₆) | Not Available | e.g., Aromatic protons: 7.0-8.5 ppm; Amine protons: ~5.0 ppm | GIAO-DFT |
| ¹³C NMR (in DMSO-d₆) | Not Available | e.g., Aromatic carbons: 110-140 ppm | GIAO-DFT |
| IR (cm⁻¹) | Not Available | e.g., N-H stretch: ~3400-3300 cm⁻¹; Aromatic C-H stretch: ~3100-3000 cm⁻¹ | DFT Frequency Calculation |
Table 3: Biological Activity
| Biological Target | Experimental IC₅₀/EC₅₀ (µM) | Computational Binding Affinity (kcal/mol) | Method of Prediction |
| e.g., Kinase X | Not Available | e.g., -8.5 | Molecular Docking |
| e.g., Receptor Y | Not Available | e.g., -9.2 | Molecular Docking |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation of both experimental and computational results.
1. Synthesis of this compound: A common route for the synthesis of aminocarbazoles involves the reduction of the corresponding nitrocarbazole.
-
Nitration: 9H-carbazole is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to yield 4-nitro-9H-carbazole.
-
Reduction: The resulting nitro compound is then reduced to the amine using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Purification: The final product is purified by column chromatography or recrystallization.
2. Physicochemical Property Determination:
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Solubility: Assessed by methods such as the shake-flask method in various solvents.
-
pKa: Determined by potentiometric titration or UV-Vis spectrophotometry.
-
LogP: Experimentally determined using the shake-flask method with n-octanol and water.
3. Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., DMSO, ethanol) to determine the maximum absorption wavelengths (λmax).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a deuterated solvent (e.g., DMSO-d₆).
-
IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet.
4. Biological Assays:
-
Enzyme Inhibition Assays: The inhibitory activity of this compound against specific enzymes (e.g., kinases, cholinesterases) is determined using established biochemical assay kits, measuring the IC₅₀ value.
-
Cell-Based Assays: The effect of the compound on cell viability, proliferation, or signaling pathways is assessed in relevant cell lines using assays such as MTT or western blotting.
Computational Modeling Protocols
Computational chemistry offers a powerful means to predict and rationalize the properties of molecules.
1. Geometry Optimization: The 3D structure of this compound is first optimized using Density Functional Theory (DFT).
-
Method: B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable method for organic molecules.
2. Prediction of Physicochemical Properties:
-
pKa and Solubility: Calculated using DFT in conjunction with a continuum solvation model (e.g., SMD, PCM).
-
LogP: Predicted using established algorithms such as XLogP3 or ALOGP.
3. Spectroscopic Predictions:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict electronic transition energies and absorption wavelengths.
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is used to calculate the NMR chemical shifts.
-
IR Spectra: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization.
4. Molecular Docking: To predict the binding mode and affinity of this compound to a biological target:
-
Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand and protein structures are prepared by adding hydrogens, assigning charges, and defining the binding site.
-
Docking: Software such as AutoDock Vina or Glide is used to perform the docking calculations, which predict the most likely binding poses and estimate the binding affinity.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the cross-referencing process.
Efficacy of 9H-Carbazole Derivatives as Cholinesterase Inhibitors: A Comparative Analysis
This publication is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of the existing data on carbazole-based cholinesterase inhibitors. The information is presented to facilitate further research and exploration into this promising area of medicinal chemistry.
Comparative Efficacy of Carbazole Derivatives and Known Drugs
The inhibitory potential of a compound against a target enzyme is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The following tables summarize the in vitro inhibitory activities (IC50 values) of several synthesized 9H-carbazole derivatives against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For a comprehensive comparison, the IC50 values of well-established cholinesterase inhibitor drugs—Donepezil, Rivastigmine, and Galantamine—are also included.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity (IC50)
| Compound | AChE IC50 (µM) | Source |
| 9H-Carbazole Derivatives | ||
| 9H-carbazole-4H-chromene derivative 4a | 5.76 | [1] |
| 9H-carbazole-4H-chromene derivative 4d | 3.58 | [1] |
| 1,2,3,4-tetrahydro-9H-carbazole derivatives | > 100 | [2] |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Data not quantified, but noted as a selective AChE inhibitor | [3] |
| 2-methylbenzyl derivative 6c | 1.9 | |
| Known Cholinesterase Inhibitors | ||
| Donepezil | 0.0067 | [4] |
| Rivastigmine | 4.15 | [4] |
| Galantamine | 0.41 | [4] |
Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity (IC50)
| Compound | BChE IC50 (µM) | Source |
| 9H-Carbazole Derivatives | ||
| 9H-carbazole-4H-chromene derivative 4a | 48.98 | [1] |
| 9H-carbazole-4H-chromene derivative 4d | 42.73 | [1] |
| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (15g) | 0.11 | [2] |
| Known Cholinesterase Inhibitors | ||
| Donepezil | 7.4 | [4] |
| Rivastigmine | 0.037 | [4] |
| Galantamine | >50-fold less potent than against AChE | [4] |
Experimental Protocols
The in vitro evaluation of cholinesterase inhibitory activity is predominantly conducted using the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Inhibition Assay
Principle: This colorimetric assay measures the activity of cholinesterase enzymes by monitoring the hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The enzymatic reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of formation of TNB is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm. In the presence of an inhibitor, the rate of this colorimetric reaction is reduced.
Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (inhibitor)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer. Stock solutions of the test compound and reference inhibitor are typically prepared in a suitable solvent (e.g., DMSO) and then diluted with the buffer.
-
Assay in 96-Well Plate:
-
To each well, add a solution of the enzyme (AChE or BuChE).
-
Add different concentrations of the test compound or the reference inhibitor to the respective wells. A control well without any inhibitor is also prepared.
-
The plate is pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI or BTCI) and DTNB solution to all wells.
-
Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader at regular intervals for a defined period (e.g., 10-15 minutes).
-
Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Cholinergic signaling at the synapse.
Caption: Workflow of the Ellman's method.
Conclusion
The carbazole scaffold continues to be a promising starting point for the design and synthesis of novel cholinesterase inhibitors. Various derivatives have demonstrated significant inhibitory activity against both AChE and BuChE, with some compounds exhibiting potencies in the low micromolar range. However, a notable gap in the current scientific literature is the absence of specific efficacy data for this compound. To ascertain its potential as a cholinesterase inhibitor and to enable a direct comparison with established drugs, further experimental evaluation of this specific compound is warranted. The standardized Ellman's method provides a robust and widely accepted protocol for such an investigation. Future research focused on the synthesis and biological testing of this compound and its simple derivatives could provide valuable insights into the structure-activity relationships of this chemical class and contribute to the development of new therapeutic agents for neurodegenerative diseases.
References
- 1. Development of novel 9H-carbazole-4H-chromene hybrids as dual cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 9H-Carbazol-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 9H-Carbazol-4-amine, a member of the carbazole family, requires careful consideration for its disposal due to its potential health and environmental hazards. This guide provides essential, step-by-step information for the safe and responsible management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar carbazole compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1] In case of dust, use a NIOSH/MSHA or European Standard EN 136 approved respirator.
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2] Wash hands and any exposed skin thoroughly after handling.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Use only outdoors or in a well-ventilated area.[2]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[1][2] For skin contact, wash with plenty of soap and water.[2] If inhaled, move the person to fresh air.[2] If swallowed, rinse the mouth with water.[3] In all cases of exposure or concern, get medical advice/attention.[1][2]
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.[4] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
-
Waste Identification and Segregation:
-
Designate all solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound as hazardous waste.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department to prevent potentially dangerous reactions.[4]
-
-
Waste Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] The container must be compatible with the chemical.
-
Liquid Waste: For solutions containing this compound, use a compatible, leak-proof container. Do not fill liquid waste containers to more than 75% capacity to allow for expansion.[5]
-
Ensure the exterior of the container is free from contamination.[5]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount or concentration of the waste.
-
Indicate the associated hazards (e.g., "Toxic," "Suspected Carcinogen," "Environmental Hazard").
-
-
Storage:
-
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[2][3]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste and follow their specific procedures for collection.[4]
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [2] This is to prevent environmental contamination, as carbazole compounds are very toxic to aquatic life with long-lasting effects.[1][2]
-
Spill Management
In the event of a spill, follow these procedures:
-
Assess the Situation: If the spill is large or you are unsure how to handle it, evacuate the area and contact your EHS department immediately.
-
Containment (for small spills):
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2][4]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place the absorbent material into the hazardous waste container.[4]
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[4]
Hazard Profile Summary
| Hazard Classification | Description | Source |
| Carcinogenicity | Suspected of causing cancer. | [1] |
| Acute Toxicity | Harmful if swallowed. | [1] |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [1][2] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.
References
Personal protective equipment for handling 9H-Carbazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 9H-Carbazol-4-amine, a compound requiring careful management in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. Based on safety data sheets for carbazole derivatives, the following PPE is mandatory when handling this compound.[1][2][3][4][5]
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles or tightly fitting safety goggles with side-shields. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber).[2][5] For extensive handling, consider double gloving.[6] | ASTM D6978 (for chemotherapy gloves, if applicable).[7] |
| Body Protection | Chemical-resistant and impervious clothing.[3] A lab coat is a minimum requirement; for larger quantities, consider coveralls. | Manufacturer specified resistance to chemicals. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation occurs, or when dusts may be generated.[1][2] | NIOSH/MSHA or EN 149/EN 136.[1][2][5] |
Engineering Controls and Workstation Setup
Proper engineering controls are crucial to minimize exposure.
| Control Measure | Specification |
| Ventilation | Always handle this compound in a well-ventilated area.[1] A chemical fume hood with mechanical exhaust is required.[2] |
| Emergency Equipment | Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2] |
Step-by-Step Handling and Disposal Protocol
The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
Detailed Experimental Protocols
a. Safe Handling Procedure:
-
Preparation: Before handling, ensure all engineering controls are functioning correctly. Don the required PPE as specified in the table above.[1][2][3][4][5]
-
Handling: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2] Avoid the formation of dust and aerosols.[3] Prevent contact with skin and eyes.[1][3] Do not eat, drink, or smoke in the handling area.[4]
-
Post-Handling: After handling, thoroughly wash hands, face, and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]
b. Disposal Plan:
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[1] All waste should be collected in suitable, labeled containers for disposal by an approved waste disposal company.[1] Do not allow the chemical to enter the environment, surface water, or the sanitary sewer system.[1]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be considered contaminated and disposed of as hazardous waste.[6]
Health Hazard Information
It is important to be aware of the potential health hazards associated with carbazole compounds. 9H-Carbazole is suspected of causing cancer.[1][4][8] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][4][5] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][4]
By implementing these safety measures and handling protocols, researchers can work safely with this compound while protecting themselves and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.fr [fishersci.fr]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
